Wybutosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55196-46-8 |
|---|---|
Molecular Formula |
C21H28N6O9 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1 |
InChI Key |
QAOHCFGKCWTBGC-QHOAOGIMSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Critical Role of Wybutosine in tRNA-Phe: A Technical Guide to its Function, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Published: November 30, 2025
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, Wybutosine (yW) stands out due to its complex structure and critical function. Found exclusively at position 37, immediately 3' to the anticodon of eukaryotic and archaeal phenylalanine tRNA (tRNA-Phe), this compound is a hypermodified guanosine derivative. Its tricyclic core and elaborate side chain are crucial for stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting and ensuring the accurate translation of genetic information.[1][2][3][4][5] Dysregulation of the intricate, multi-enzyme pathway responsible for its biosynthesis has been linked to various pathological states, including cancer and viral infections, making the pathway a potential target for therapeutic intervention. This guide provides an in-depth overview of this compound's function, its complex biosynthesis, and the experimental protocols used to study its role in translational fidelity.
Introduction: The Significance of tRNA Modifications
Transfer RNAs are central to protein synthesis, acting as adapter molecules that interpret the messenger RNA (mRNA) code and deliver the corresponding amino acids to the ribosome. The function of tRNA is fine-tuned by a vast array of post-transcriptional chemical modifications. These modifications, particularly those in the anticodon stem-loop (ASL), are critical for decoding accuracy. Modifications at the wobble position (34) and the purine at position 37 are especially important for maintaining translational fidelity.
This compound (yW) is one of the most structurally complex tRNA modifications, located at position 37 of tRNA-Phe. Its presence is conserved in most eukaryotes and archaea. The modification is vital for stabilizing the codon-anticodon pairing, particularly for the slippery UUU and UUC codons of phenylalanine, and functions as a crucial guard against ribosomal frameshifting. The absence or hypomodification of this compound can lead to translational errors, the production of aberrant proteins, and the dysregulation of gene expression through nonsense-mediated decay (NMD).
Core Function of this compound in Translational Fidelity
The primary role of this compound is to ensure the accuracy and efficiency of translation at phenylalanine codons. It achieves this through two main mechanisms:
-
Stabilization of Codon-Anticodon Interaction : The large, aromatic structure of this compound enhances base-stacking interactions with the adjacent nucleotides of the anticodon loop (A36 and A38). This stacking restricts the flexibility of the anticodon, locking it into an optimal conformation for stable binding to the corresponding codon in the ribosomal A-site. This stabilization is critical for efficient decoding.
-
Prevention of Programmed Ribosomal Frameshifting (-1 PRF) : The phenylalanine codons, UUU and UUC, are prone to ribosomal slippage, which can cause a -1 shift in the reading frame. This compound at position 37 acts as a mechanical block, preventing this slippage and maintaining the correct reading frame. In the absence of this compound, the incidence of -1 programmed ribosomal frameshifting (PRF) increases significantly. This is particularly relevant for viruses like HIV, which utilize -1 PRF for the expression of their proteins and show a tropism for proliferating T cells where this compound levels can be reduced.
The this compound Biosynthesis Pathway
This compound is not directly encoded in the genome; it is synthesized on the tRNA molecule through a sequential, multi-step enzymatic pathway starting from a guanosine residue at position 37. This process involves a series of highly specialized enzymes that build the complex structure piece by piece. The key steps and enzymes in eukaryotes are detailed below.
Caption: The eukaryotic this compound (yW) biosynthesis pathway on tRNA-Phe.
Table 1: Key Enzymes in the Eukaryotic this compound Biosynthesis Pathway
| Enzyme | Gene (Yeast) | Substrate (on tRNA-Phe) | Product (on tRNA-Phe) | Core Function |
|---|---|---|---|---|
| TRM5 | TRM5 | Guanosine-37 (G) | 1-methylguanosine (m¹G) | N¹-methylation of guanosine. |
| TYW1 | TYW1 | m¹G-37 | 4-demethylwyosine (imG-14) | A Radical-SAM enzyme that forms the tricyclic core. Requires an Fe-S cluster. |
| TYW2 | TYW2 | imG-14 | 7-aminocarboxypropyl-demethylwyosine (yW-86) | Transfers the α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM). |
| TYW3 | TYW3 | yW-86 | 7-aminocarboxypropyl-wyosine (yW-72) | Catalyzes N⁴-methylation of the tricyclic core. |
| TYW4 | TYW4 | yW-72 -> yW-58 -> yW | This compound (yW) | A bifunctional enzyme that performs carboxymethylation and methoxycarbonylation of the side chain. |
| TYW5 | TYW5 | yW derivatives | Hydroxythis compound (OHyW) | A hydroxylase that can further modify this compound derivatives. |
Quantitative Effects of this compound Deficiency
The absence of a fully modified this compound nucleoside has significant and measurable consequences on translation. Epigenetic silencing or knockout of genes in the biosynthesis pathway, such as TYW2, leads to an accumulation of precursor modifications and a dramatic increase in translational errors.
Caption: Logical flow of translation with and without functional this compound.
Table 2: Consequences of this compound Pathway Disruption
| Condition | Key Defect | Primary Consequence | Downstream Effect | Associated Pathology |
|---|---|---|---|---|
| TYW1 Knockout | Failure to form tricyclic core; accumulation of m¹G. | Drastically reduced translational efficiency of genes with UUU codons. | Impaired cellular differentiation (e.g., embryonic stem cells to neurons). | Developmental defects. |
| TYW2 Epigenetic Silencing | Accumulation of imG-14 precursor. | Increased -1 ribosomal frameshifting. | Dysregulation of mRNA abundance via NMD; altered expression of key cancer genes (e.g., ROBO1). | Colon Cancer; poor clinical outcome. |
| Reduced yW levels during T cell activation | Natural reduction in yW modification. | Increased potential for proteome-wide frameshifting. | Creates a favorable environment for viruses like HIV that rely on -1 PRF for replication. | HIV-1 tropism. |
Experimental Protocols and Methodologies
Studying the function of this compound requires specialized techniques to detect the modification, quantify its abundance, and measure its impact on translation.
Analysis of tRNA Modifications by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA nucleosides.
Protocol Outline:
-
tRNA Isolation : Isolate total RNA from cells or tissues of interest. Purify the tRNA fraction using methods like anion-exchange chromatography or specialized kits.
-
tRNA Digestion : Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase.
-
LC Separation : Inject the nucleoside mixture onto a reverse-phase C18 column. Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).
-
MS/MS Detection : Analyze the eluting nucleosides using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) to specifically detect and quantify this compound and its precursors based on their unique parent and fragment ion masses.
-
Quantification : Normalize the peak area of the target nucleoside (e.g., OHyW) to that of a stable, unmodified nucleoside (e.g., adenosine) to determine its relative abundance.
Measurement of Ribosomal Frameshifting
The dual-luciferase reporter assay is a widely used method to quantify the frequency of programmed ribosomal frameshifting events in living cells.
Protocol Outline:
-
Plasmid Construction : Clone a "slippery" sequence of interest (e.g., a known viral or cellular frameshift site) between the Renilla (RLuc) and Firefly (FLuc) luciferase genes in a reporter plasmid. The FLuc gene should be in the -1 frame relative to the RLuc gene. A control plasmid without the slippery sequence (in-frame FLuc) is also required.
-
Cell Transfection : Transfect the reporter plasmids into the cells being studied (e.g., cells with and without TYW2 expression).
-
Cell Lysis and Luciferase Assay : After 24-48 hours, lyse the cells and measure the RLuc and FLuc activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Calculation of Frameshift Efficiency : The frameshift efficiency is calculated as the ratio of FLuc to RLuc activity from the frameshift reporter, normalized to the ratio from the in-frame control plasmid. An increase in this efficiency indicates a higher rate of -1 PRF.
Caption: Experimental workflow for a dual-luciferase frameshift reporter assay.
Clinical Relevance and Drug Development
The critical role of this compound in maintaining translational fidelity makes its biosynthetic pathway a point of interest in disease and drug development.
-
Oncology : The discovery that TYW2, a key enzyme in the pathway, is silenced via promoter hypermethylation in colorectal cancer provides a direct link between tRNA hypomodification and malignancy. The resulting increase in frameshifting can alter the expression of crucial regulatory proteins, and the loss of TYW2 is associated with enhanced cell migration and poor clinical outcomes. This raises the possibility of using the methylation status of TYW2 as a prognostic biomarker.
-
Infectious Disease : The reliance of viruses like HIV on -1 PRF suggests that the this compound pathway could be a target for antiviral therapies. Modulating the activity of TYW enzymes could potentially disrupt the viral life cycle.
-
Drug Resistance : Changes in tRNA modification patterns, including the substitution of hydroxythis compound (OHyW) with its precursor imG-14, have been observed in cancer cell lines that have acquired resistance to taxol. This suggests that the translational reprogramming caused by tRNA modification changes may be a mechanism of drug resistance.
Conclusion
This compound is far more than a simple chemical decoration on tRNA-Phe; it is a highly evolved molecular machine essential for the accurate translation of the genetic code. Its complex, multi-enzyme biosynthesis produces a structure perfectly tailored to stabilize codon-anticodon interactions and prevent disastrous shifts in the ribosomal reading frame. The disruption of this pathway, as seen in cancer and during certain physiological states, underscores its importance in cellular health. For researchers and drug developers, a deep understanding of this compound's function and biosynthesis opens new avenues for diagnostics, prognostic biomarkers, and novel therapeutic strategies targeting the intricate world of translational control.
References
Wybutosine: A Hypermodified Nucleoside at the Crossroads of Translational Fidelity
An In-depth Technical Guide on the Core Biology, Biochemistry, and Therapeutic Potential of Wybutosine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (yW) is a structurally complex, hypermodified guanosine nucleoside found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea.[1][2] Located adjacent to the anticodon, this intricate modification plays a critical role in maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting.[1][2] The biosynthesis of this compound is a multi-step enzymatic process involving a dedicated set of enzymes, the tRNA-yW synthesizing proteins (TYW). Deficiencies in this pathway have been linked to various pathological conditions, including cancer, highlighting the potential of these enzymes as novel drug targets. This technical guide provides a comprehensive overview of the core aspects of this compound biology, including its biosynthesis, function, and the experimental methodologies used for its study.
The Crucial Role of this compound in Translation
The primary function of this compound is to ensure the accuracy of protein synthesis. Its bulky, hydrophobic, and tricyclic structure provides significant stacking interactions with adjacent bases in the anticodon loop of tRNAPhe. This structural reinforcement is crucial for:
-
Stabilizing Codon-Anticodon Pairing: this compound enhances the stability of the interaction between the GAA anticodon of tRNAPhe and its cognate phenylalanine codons (UUU and UUC) on the ribosome.[1] This increased stability is essential for efficient and accurate decoding of the messenger RNA (mRNA).
-
Preventing Ribosomal Frameshifting: The rigid conformation of the anticodon loop conferred by this compound is a critical deterrent to ribosomal slippage. In the absence of this compound, the ribosome is more prone to shifting its reading frame, leading to the synthesis of non-functional or truncated proteins. This function is particularly important in the translation of sequences that are inherently prone to frameshifting.
The this compound Biosynthetic Pathway
The synthesis of this compound from a standard guanosine residue in the tRNAPhe transcript is a sequential process catalyzed by a series of enzymes. In Saccharomyces cerevisiae, this pathway involves five key enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4.
Table 1: Enzymes and Intermediates in the this compound Biosynthetic Pathway in S. cerevisiae
| Step | Enzyme | Substrate | Product | Cofactor(s) | Function |
| 1 | TRM5 | Guanosine-37 (G) | 1-methylguanosine (m¹G) | S-adenosylmethionine (SAM) | N1-methylation of guanosine. |
| 2 | TYW1 | m¹G | 4-demethylwyosine (imG-14 or yW-187) | SAM, Pyruvate, FMN | Formation of the tricyclic core. |
| 3 | TYW2 | imG-14 | 7-aminocarboxypropyl-demethylwyosine (yW-86) | S-adenosylmethionine (SAM) | Transfer of an α-amino-α-carboxypropyl group. |
| 4 | TYW3 | yW-86 | 7-aminocarboxypropyl-wyosine (yW-72) | S-adenosylmethionine (SAM) | N4-methylation. |
| 5a | TYW4 | yW-72 | 7-(methoxycarbonylamino)-4-(methoxycarbonyl)-propyl-wyosine (yW-58) | S-adenosylmethionine (SAM) | Methylation of the α-carboxy group. |
| 5b | TYW4 | yW-58 | This compound (yW) | S-adenosylmethionine (SAM), CO₂ | Methoxycarbonylation of the α-amino group. |
Note: The nomenclature yW-X refers to an intermediate with a mass X Daltons less than that of the final this compound.
Caption: this compound biosynthetic pathway in S. cerevisiae.
Quantitative Insights into this compound Function
While extensive qualitative data exists for the function of this compound, quantitative data is more limited. The following tables summarize the available quantitative information.
Table 2: Thermodynamic Stability of Codon-Anticodon Interaction
| tRNAPhe Modification Status | Codon | Binding Free Energy (kcal/mol) |
| With this compound | UUC | -18.60 |
| Without this compound | UUC | -10.53 |
| With this compound | UUU | -13.81 |
| Without this compound | UUU | -9.11 |
Data derived from molecular dynamics simulations. A more negative value indicates a more stable interaction.
Table 3: Ribosomal Frameshifting Efficiency
| Genetic Context | Modification Status of tRNAPhe at position 37 | -1 Frameshifting Efficiency (%) |
| HIV-1 frameshift signal | This compound present (Wild-type) | Baseline |
| HIV-1 frameshift signal | m¹G (Lack of this compound) | Increased |
Table 4: Enzymatic Parameters
| Enzyme | Substrate | Km | kcat |
| TYW1 | m¹G-tRNAPhe | Not Reported | Not Reported |
| TYW2 | imG-14-tRNAPhe | Not Reported | Not Reported |
| TYW3 | yW-86-tRNAPhe | Not Reported | Not Reported |
| TYW4 | yW-72-tRNAPhe | Not Reported | Not Reported |
Note: Detailed kinetic parameters for the TYW enzymes are not yet available in the published literature.
Experimental Protocols
The study of this compound and its biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.
Analysis of this compound and its Intermediates by Mass Spectrometry
This protocol outlines the general workflow for identifying and quantifying this compound and its precursors in yeast.
Caption: Workflow for mass spectrometry-based analysis.
Detailed Methodology:
-
Yeast Culture and RNA Extraction: Grow S. cerevisiae strains (wild-type and relevant TYW gene deletion mutants) to mid-log phase. Harvest cells and extract total RNA using a standard method such as hot acid-phenol extraction.
-
tRNA Purification: Isolate the tRNA fraction from the total RNA. This can be achieved by methods such as anion-exchange high-performance liquid chromatography (HPLC).
-
Enzymatic Digestion:
-
For Nucleoside Analysis: Digest the purified tRNA to individual nucleosides using nuclease P1.
-
For Oligonucleotide Analysis (T1 mapping): Digest the purified tRNA with RNase T1, which cleaves after guanosine residues, to generate specific fragments including the anticodon loop.
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides or oligonucleotides using reverse-phase HPLC.
-
Analyze the eluate by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Monitor for the expected mass-to-charge (m/z) ratios of this compound, its intermediates, and the corresponding tRNA fragments.
-
-
Data Analysis: Compare the mass spectra from wild-type and deletion strains. The absence of a specific modification in a deletion strain, and the accumulation of its precursor, helps to assign the function of the deleted gene.
In Vitro Reconstitution of this compound Synthesis
This protocol describes the reconstitution of the later steps of the this compound biosynthetic pathway using purified recombinant enzymes.
Detailed Methodology:
-
Preparation of Substrate tRNA: Purify the undermodified tRNAPhe intermediate from the appropriate yeast deletion strain (e.g., yW-86-containing tRNA from a ΔTYW3 strain).
-
Expression and Purification of Recombinant TYW Proteins:
-
Clone the open reading frames of S. cerevisiae TYW2, TYW3, and TYW4 into expression vectors with an affinity tag (e.g., His-tag).
-
Overexpress the proteins in a suitable host (e.g., E. coli or yeast).
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.
-
-
In Vitro Reaction:
-
Set up a reaction mixture containing:
-
Purified substrate tRNA (e.g., yW-86-tRNAPhe)
-
Purified recombinant enzyme (e.g., TYW3)
-
S-adenosylmethionine (SAM) as a methyl/aminocarboxypropyl donor
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
-
Analysis of the Product:
-
Stop the reaction and purify the tRNA.
-
Digest the tRNA with RNase T1 and analyze the resulting fragments by LC-MS/MS to detect the formation of the expected product (e.g., yW-72).
-
Ribosomal Frameshifting Assay
A dual-luciferase reporter assay is a common method to quantify the frequency of ribosomal frameshifting in vivo.
References
The Critical Role of Wybutosine in Stabilizing Codon-Anticodon Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wybutosine (yW) is a hypermodified guanosine analog found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea. Its strategic location, immediately adjacent to the anticodon, plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its mechanism of action in stabilizing codon-anticodon interactions, and its critical function in preventing ribosomal frameshifting. Detailed experimental protocols for the study of this compound and quantitative data on its functional impact are presented to facilitate further research and therapeutic development.
Introduction
The accurate translation of the genetic code is fundamental to all life. Transfer RNAs (tRNAs) are central to this process, acting as adaptor molecules that recognize specific codons on messenger RNA (mRNA) and deliver the corresponding amino acids to the growing polypeptide chain. The fidelity of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly in and around the anticodon loop, are crucial for maintaining this accuracy.
This compound, a tricyclic nucleoside with a complex side chain, is one of the most intricate tRNA modifications known.[1][2][3] It is exclusively found at position 37 of tRNAPhe, which reads the UUU and UUC codons for phenylalanine.[1][3] The presence of this compound is not essential for the aminoacylation of tRNAPhe but is critical for stabilizing the codon-anticodon duplex within the ribosomal A site, thereby preventing errors in reading frame maintenance. This guide delves into the molecular intricacies of this compound's function, its biosynthesis, and the experimental methodologies used to investigate its role in translation.
The this compound Biosynthetic Pathway
The synthesis of this compound from a standard guanosine residue at position 37 of the tRNAPhe transcript is a multi-step enzymatic process involving a cascade of specialized enzymes. The pathway is highly conserved in eukaryotes and involves both nuclear and cytoplasmic steps, highlighting the complex trafficking of tRNA molecules during their maturation.
Enzymatic Cascade of this compound Synthesis
The biosynthesis of this compound proceeds through a series of intermediates, each catalyzed by a specific enzyme. The key enzymes and the transformations they catalyze are outlined below:
-
TRM5 (tRNA Methyltransferase 5): The pathway initiates in the nucleus with the methylation of guanosine (G) at position 37 to 1-methylguanosine (m1G).
-
TYW1 (tRNA-yW synthesizing protein 1): Following export to the cytoplasm, TYW1, an iron-sulfur cluster-containing enzyme, catalyzes the formation of the tricyclic core of this compound, converting m1G to 4-demethylwyosine (yW-187 or imG-14).
-
TYW2 (tRNA-yW synthesizing protein 2): TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to the C7 position of the tricyclic core, yielding yW-86.
-
TYW3 (tRNA-yW synthesizing protein 3): TYW3 then methylates the N4 position of the purine ring to produce yW-72.
-
TYW4 (tRNA-yW synthesizing protein 4): The final steps are catalyzed by the bifunctional enzyme TYW4, which first methylates the α-carboxy group of the acp side chain to form yW-58 and then adds a methoxycarbonyl group to the α-amino group, completing the synthesis of this compound (yW).
Visualization of the this compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound, spanning nuclear and cytoplasmic compartments.
Mechanism of Codon-Anticodon Stabilization
The primary function of this compound is to enhance the stability of the interaction between the tRNAPhe anticodon (GAA) and its cognate codons (UUU and UUC) on the mRNA. This stabilization is achieved through a combination of structural constraints and direct interactions.
Structural Rigidity and Stacking Interactions
The bulky and hydrophobic nature of the this compound base restricts the conformational flexibility of the anticodon loop. This pre-organizes the anticodon into an optimal conformation for codon recognition. Furthermore, this compound engages in stacking interactions with the adjacent adenosine at position 36 of the tRNA and the first base of the codon-anticodon duplex, thereby strengthening the overall binding.
Codon Discrimination and Prevention of Frameshifting
Molecular dynamics simulations and experimental data indicate that this compound modification leads to a preference for the UUC codon over the UUU codon. The presence of this compound is particularly crucial for preventing ribosomal frameshifting, a process where the ribosome shifts its reading frame, leading to the synthesis of non-functional or truncated proteins. The stabilization provided by this compound at the wobbly third position of the codon is thought to be a key factor in maintaining the correct reading frame, especially at slippery sequences rich in uracil residues.
Quantitative Data on Codon-Anticodon Interaction
The stabilizing effect of this compound on codon binding has been quantified through molecular dynamics simulations. The binding energy difference between tRNAPhe containing this compound binding to UUC versus UUU codons highlights this preference.
| Parameter | Value | Reference |
| Binding Energy (ΔGbinding) of tRNAPhe-yW with UUC codon | -18.597 kcal/mol | |
| Binding Energy (ΔGbinding) of tRNAPhe-yW with UUU codon | -13.808 kcal/mol | |
| Energy Difference (ΔΔG) Favoring UUC over UUU | 4.789 kcal/mol |
Experimental Protocols
The study of this compound and its role in translation involves a variety of specialized techniques. Below are detailed protocols for key experimental approaches.
In Vitro Reconstitution of this compound Biosynthesis
This protocol allows for the stepwise synthesis of this compound on a tRNAPhe substrate using recombinant enzymes.
Materials:
-
Purified tRNAPhe with specific this compound intermediate (e.g., from deletion strains)
-
Recombinant TYW2, TYW3, and TYW4 proteins
-
S-adenosylmethionine (Ado-Met)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM spermidine, 0.5 mM DTT
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
RNase T1
-
LC-MS system
Procedure:
-
Set up the reaction mixture (10 µL total volume) containing:
-
2 µg of tRNAPhe intermediate
-
1.4 µM of the respective recombinant TYW enzyme
-
0.5 mM Ado-Met (a control without Ado-Met should be included)
-
Reaction Buffer to final volume
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 90 µL of 0.5 M Tris-HCl (pH 8.0) and 100 µL of phenol:chloroform:isoamyl alcohol.
-
Vortex and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube.
-
Precipitate the tRNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the tRNA, wash with 70% ethanol, and air dry the pellet.
-
Resuspend the tRNA in RNase-free water.
-
Digest the tRNA with RNase T1 according to the manufacturer's protocol.
-
Analyze the resulting tRNA fragments by LC-MS to identify the newly synthesized this compound intermediates or the final this compound product.
Quantitative Analysis of this compound by LC-MS/MS
This protocol describes the quantification of this compound from total tRNA isolated from cells.
Materials:
-
Total tRNA isolated from cells
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
tRNA Hydrolysis:
-
Digest 1-5 µg of total tRNA with Nuclease P1 in a suitable buffer at 37°C for 2 hours.
-
Add BAP and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a C18 column.
-
Separate the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile in water with a formic acid modifier).
-
Detect and quantify the nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and other nucleosides are used for quantification.
-
Ribosome Profiling to Assess this compound Function
Ribosome profiling allows for a genome-wide analysis of translation, providing insights into codon occupancy times and the effects of this compound on translation efficiency.
Materials:
-
Cell culture of interest
-
Cycloheximide
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions
-
RNA purification kits
-
Reagents for library preparation for deep sequencing
Procedure:
-
Cell Lysis and Ribosome Footprinting:
-
Treat cultured cells with cycloheximide to arrest translating ribosomes.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
-
Isolation of Monosomes:
-
Separate the ribosome-protected fragments (footprints) from other cellular components by sucrose density gradient ultracentrifugation. Collect the monosome fraction.
-
-
RNA Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Purify the ~30 nucleotide ribosome footprints by gel electrophoresis.
-
Prepare a cDNA library from the footprints for high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the transcriptome to determine the density of ribosomes at each codon.
-
Analyze the data to identify differences in codon occupancy for UUU and UUC codons in the presence or absence of this compound, and to detect sites of ribosomal pausing or frameshifting.
-
Signaling Pathways and Logical Relationships
The regulation of this compound biosynthesis and its impact on translation can be visualized as a logical workflow.
Caption: A logical workflow from tRNA-Phe gene expression to this compound's role in translation.
Conclusion and Future Directions
This compound stands as a testament to the intricate regulatory mechanisms that govern protein synthesis. Its complex biosynthesis and profound impact on codon-anticodon stability underscore the importance of tRNA modifications in maintaining translational fidelity. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other hypermodified nucleosides.
Future research should focus on elucidating the precise kinetic parameters of the this compound biosynthetic enzymes and exploring the full extent of its role in regulating gene expression, particularly in the context of diseases where translational accuracy is compromised. The development of small molecule inhibitors of the TYW enzymes could also represent a novel therapeutic avenue for diseases such as cancer and viral infections, where frameshifting is a known mechanism of pathogenesis. A deeper understanding of the this compound pathway and its function will undoubtedly open new doors for both basic science and drug discovery.
References
Wybutosine derivatives and their natural occurrence
An In-depth Technical Guide to Wybutosine Derivatives: Natural Occurrence, Biosynthesis, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating gene expression. Among the more than 100 known modifications, this compound (yW) stands out as one of the most structurally complex. Found exclusively at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3'-adjacent to the anticodon, this compound and its derivatives play an essential role in stabilizing codon-anticodon interactions.[1][2] This hypermodification is crucial for preventing ribosomal frameshifting, particularly during the translation of slippery sequences rich in uridine, such as the UUU and UUC codons for phenylalanine.[1][3]
The intricate, multi-step enzymatic synthesis of this compound is a testament to its biological importance. Disruptions in this pathway, leading to hypomodified tRNAPhe, have been implicated in a range of human diseases, including neurological disorders and cancer, making the enzymes of this pathway potential targets for therapeutic intervention.[2] This guide provides a comprehensive technical overview of this compound derivatives, their natural distribution, the molecular details of their biosynthesis, their physiological functions, and the analytical methods used for their study.
Chemical Structures and Natural Occurrence
This compound is a tricyclic nucleoside derived from guanosine, featuring a complex side chain. The core structure, known as wye, is a fluorescent imidazo[1,2-a]purine. Several derivatives of this compound exist in nature, differing in the modifications to this core structure and its side chain. The presence and type of derivative are specific to the organism and cellular environment (e.g., cytoplasm vs. mitochondria).
Key this compound Derivatives
-
This compound (yW): The canonical hypermodified nucleoside found in the cytoplasm of many eukaryotes, such as Saccharomyces cerevisiae.
-
Hydroxythis compound (OHyW): A hydroxylated form of this compound found in higher eukaryotes, including mammals.
-
Wyosine (imG): A simpler derivative lacking the extended side chain of this compound, found in the yeast Torulopsis utilis and in the mitochondria of kinetoplastids.
-
Archaeal Derivatives: Archaea exhibit a wide diversity of wyosine derivatives, including 7-methylwyosine (mimG) and isowyosine (imG2).
-
Biosynthetic Intermediates: Several precursors, such as 4-demethylwyosine (imG-14 or yW-187), 7-aminocarboxypropyl-demethylwyosine (yW-86), and 7-aminocarboxypropyl-wyosine (yW-72), can accumulate when the biosynthetic pathway is disrupted.
Natural Distribution and Abundance
The distribution of this compound derivatives is phylogenetically distinct, being conserved in Eukarya and Archaea but absent in Bacteria, which typically have 1-methylguanosine (m1G) at the same position. The levels and types of these modifications are dynamically regulated in response to cellular stress and are altered in disease states.
| Derivative/Precursor | Organism/Condition | Natural Occurrence & Relative Abundance Change | Citation(s) |
| This compound (yW) | Saccharomyces cerevisiae (yeast) | Abundant in wild-type strains. | |
| Hydroxythis compound (OHyW) | Mammals (Normal Tissues) | The predominant form in higher eukaryotes. | |
| Acute Myeloid Leukemia (AML) | Significantly decreased compared to Myelodysplastic Syndrome (MDS). | ||
| OHyW-72 (OHyW*) | Ehrlich ascites tumor cells | Accumulates as an undermodified precursor. | |
| Wyosine (imG) | Torulopsis utilis (yeast) | The final modification product instead of yW. | |
| imG-14 | Taxol-resistant cancer cells | Becomes the predominant modification due to TYW2 downregulation. | |
| Acute Myeloid Leukemia (AML) | Increased levels indicate a disrupted biosynthetic pathway. | ||
| 1-Methylguanosine (m1G) | Drosophila melanogaster, Bombyx mori | Present instead of this compound derivatives. | |
| Mouse neuroblastoma cells | Accumulates due to a block in the biosynthesis pathway. |
The this compound Biosynthesis Pathway
The synthesis of this compound from a guanosine residue in the tRNAPhe transcript is a complex, sequential process involving a series of dedicated enzymes, primarily designated as TRM5 and TYW1-4 in yeast. The pathway for hydroxythis compound (OHyW) in mammals involves an additional hydroxylation step catalyzed by TYW5. The majority of these reactions utilize S-adenosylmethionine (SAM) not only as a methyl donor but also as a source for larger chemical moieties.
References
The Wybutosine Biosynthesis Pathway: A Technical Guide to its Precursors and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wybutosine (yW) is a hypermodified tricyclic nucleoside found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3' to the anticodon. This complex modification is crucial for maintaining translational reading frame fidelity by stabilizing codon-anticodon interactions. The intricate multi-step enzymatic pathway leading to this compound presents a fascinating area of study with implications for understanding fundamental biological processes and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the precursors, enzymatic transformations, and key intermediates in the this compound biosynthesis pathway. It includes a summary of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core processes to facilitate a comprehensive understanding for researchers and drug development professionals.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound is a highly orchestrated process that begins with a standard guanosine residue at position 37 of the tRNAPhe precursor. The pathway involves a series of enzymatic modifications, with S-adenosylmethionine (SAM) playing a central and multifaceted role, acting as a donor of a methyl group, an α-amino-α-carboxypropyl (acp) group, and a 5'-deoxyadenosyl radical.[1][2] In Saccharomyces cerevisiae, the pathway is catalyzed by a dedicated set of five enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4.[1][3][4]
Precursors of the this compound Pathway
The primary precursors for the this compound biosynthesis pathway are:
-
Guanosine at position 37 of tRNAPhe: The starting point for the entire modification cascade is a genetically encoded guanosine residue within the anticodon loop of the phenylalanine tRNA.
-
S-adenosylmethionine (SAM): This ubiquitous biological cofactor is a versatile substrate in the pathway, contributing different chemical moieties at various stages.
-
Pyruvate: This central metabolite serves as a carbon source for the formation of the tricyclic core of this compound, a reaction catalyzed by TYW1.
-
Flavin Mononucleotide (FMN): FMN acts as a cofactor for the radical SAM enzyme TYW1 in the formation of the 4-demethylwyosine (imG-14) intermediate.
Enzymatic Steps and Intermediates
The pathway proceeds through a series of well-defined intermediates, each generated by a specific enzymatic reaction.
-
N1-methylation of Guanosine (G) to m1G: The first committed step is the methylation of the guanosine at position 37 to form 1-methylguanosine (m1G). This reaction is catalyzed by the tRNA (guanine37-N1)-methyltransferase, TRM5 (or Trm5), using SAM as the methyl donor.
-
Formation of the Tricyclic Core (imG-14): The radical SAM enzyme TYW1 utilizes m1G-modified tRNAPhe, SAM, and pyruvate to catalyze the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), also known as yW-187. This is a chemically complex step involving the formation of an imidazoline ring.
-
Addition of the α-amino-α-carboxypropyl (acp) Group (yW-86): The enzyme TYW2 , an S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine(37)-C7 aminocarboxypropyltransferase, transfers the acp group from SAM to the C7 position of the imG-14 base. This results in the formation of the intermediate yW-86.
-
N4-methylation (yW-72): The intermediate yW-86 is then methylated at the N4 position by TYW3 , a dedicated methyltransferase that also uses SAM as the methyl donor, to produce yW-72.
-
Final Methylation and Methoxycarbonylation (yW): The final two steps are catalyzed by the bifunctional enzyme TYW4 . TYW4 first methylates the α-carboxy group of the acp side chain to form yW-58. Subsequently, it catalyzes a methoxycarbonylation reaction at the α-amino group to complete the synthesis of the mature this compound (yW) base.
Data Presentation
Quantitative data for the this compound biosynthesis pathway is still being actively researched. The following tables summarize the available information on the key components and intermediates.
| Enzyme | Gene (S. cerevisiae) | Function | Cofactor(s) | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) |
| TRM5 | YDL081C | N1-methylation of G37 | SAM | Guanosine-tRNAPhe, SAM | m1G-tRNAPhe, S-adenosylhomocysteine (SAH) | Km and kcat values have been determined for archaeal Trm5, but specific values for yeast Trm5 are not readily available in the reviewed literature. |
| TYW1 | YPL207W | Formation of tricyclic core | SAM, Pyruvate, FMN, [4Fe-4S] cluster | m1G-tRNAPhe, SAM, Pyruvate | 4-demethylwyosine (imG-14)-tRNAPhe | Not readily available in the reviewed literature. |
| TYW2 | YML005W | α-amino-α-carboxypropyl transfer | SAM | imG-14-tRNAPhe, SAM | yW-86-tRNAPhe, 5'-deoxyadenosine | Not readily available in the reviewed literature. |
| TYW3 | YGL050W | N4-methylation | SAM | yW-86-tRNAPhe, SAM | yW-72-tRNAPhe, SAH | Not readily available in the reviewed literature. |
| TYW4 | YOL141W | Methylation and methoxycarbonylation | SAM | yW-72-tRNAPhe, SAM | This compound (yW)-tRNAPhe, SAH | Not readily available in the reviewed literature. |
| Intermediate | Alternate Name | Molecular Weight Difference from this compound (Da) | Description |
| m1G | 1-methylguanosine | - | The initial methylated precursor. |
| imG-14 | yW-187 | -187 | The tricyclic core structure. |
| yW-86 | -86 | Intermediate with the acp group attached. | |
| yW-72 | -72 | N4-methylated intermediate. | |
| yW-58 | -58 | α-carboxy methylated intermediate. | |
| yW | This compound | 0 | The final, mature modified nucleoside. |
Note: The molecular weight differences are based on mass spectrometry data from studies on S. cerevisiae deletion mutants.
Experimental Protocols
In Vitro Reconstitution of this compound Biosynthesis
This protocol describes the general steps for reconstituting the later stages of the this compound biosynthesis pathway in vitro using recombinant enzymes and tRNA substrates isolated from deletion mutant strains.
Materials:
-
Recombinant, purified TYW2, TYW3, and TYW4 enzymes.
-
tRNAPhe substrates with specific intermediate modifications (e.g., yW-187-tRNAPhe from a ΔTYW2 strain).
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.5 mM DTT, 1 mM spermidine.
-
S-adenosylmethionine (SAM) solution (0.5 mM).
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Ethanol.
-
RNase T1.
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase (BAP).
-
LC-MS grade water and solvents.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the tRNAPhe substrate (e.g., 2 µg), the corresponding recombinant TYW enzyme (e.g., 1.4 µM), and SAM (to a final concentration of 0.5 mM) in a total volume of 10 µL. A control reaction without SAM should be included.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination and tRNA Precipitation: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases. Transfer the aqueous phase to a new tube and precipitate the tRNA by adding 2.5 volumes of cold ethanol and incubating at -20°C.
-
tRNA Digestion for Analysis:
-
For RNase T1 digestion (fragment analysis): Resuspend the tRNA pellet in RNase T1 buffer and incubate according to the manufacturer's instructions. This will generate fragments for mass spectrometric analysis of the anticodon loop.
-
For complete nucleoside digestion: Resuspend the tRNA pellet in a suitable buffer and digest with nuclease P1 and BAP for 3 hours at 37°C to obtain individual nucleosides.
-
-
LC-MS Analysis: Analyze the digested samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products.
Analysis of this compound and its Intermediates by LC-MS
This protocol outlines a general method for the analysis of tRNA nucleosides by reverse-phase HPLC coupled with mass spectrometry.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reverse-phase C18 column (e.g., ODS column).
-
Electrospray Ionization (ESI) Mass Spectrometer.
Reagents:
-
Solvent A: 5 mM ammonium acetate (pH 5.3) with 0.1% acetonitrile.
-
Solvent B: 60% acetonitrile in water.
Procedure:
-
Sample Preparation: The digested nucleoside mixture from the in vitro reconstitution or from total tRNA isolated from cells is filtered and transferred to an HPLC vial.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program to separate the nucleosides. A typical gradient might be: 1-35% Solvent B over 35 minutes, followed by a wash and re-equilibration.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode with a spray voltage of around 5 kV and a capillary temperature of approximately 270°C.
-
Acquire mass spectra over a relevant m/z range to detect the protonated molecular ions of this compound and its precursors.
-
Tandem mass spectrometry (MS/MS) can be used for structural confirmation of the identified nucleosides.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic cascade of the this compound biosynthesis pathway.
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound and its precursors.
Conclusion
The this compound biosynthesis pathway is a testament to the chemical complexity and biological importance of tRNA modifications. Understanding the intricate details of its precursors, enzymatic machinery, and regulatory mechanisms is crucial for a complete picture of translational control and its implications in health and disease. While significant progress has been made in elucidating the core steps of this pathway, further research is needed to uncover the precise kinetics and regulatory networks that govern the production of this compound. The experimental approaches outlined in this guide provide a framework for researchers to delve deeper into these questions, potentially paving the way for novel therapeutic interventions that target this critical cellular process.
References
- 1. embopress.org [embopress.org]
- 2. This compound biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Localization of Wybutosine Biosynthesis Enzymes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Wybutosine (yW) is a complex, tricyclic hypermodified guanosine found at position 37 of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. Its presence is crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The biosynthesis of this compound is a multi-step enzymatic process involving a cascade of specialized enzymes. Understanding the precise subcellular location of these enzymes is paramount for elucidating the spatial organization of this critical tRNA modification pathway and for identifying potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular localization of the core this compound synthesis enzymes in the model organism Saccharomyces cerevisiae, supported by quantitative whole-cell abundance data, detailed experimental protocols, and visual workflows.
The this compound Biosynthesis Pathway: An Overview
The synthesis of this compound from a standard guanosine residue in the tRNAPhe anticodon loop is a sequential process catalyzed by a series of enzymes known as TYW (tRNA-YW) proteins and the initial methyltransferase, TRM5. The established pathway in S. cerevisiae serves as the primary model for eukaryotic this compound biosynthesis.
Cellular Localization and Abundance of this compound Synthesis Enzymes
The subcellular compartmentalization of the this compound synthesis machinery has been primarily elucidated through a large-scale, high-throughput study utilizing C-terminal Green Fluorescent Protein (GFP) tagging of the yeast proteome. This qualitative data, combined with quantitative whole-cell abundance data from a comprehensive meta-analysis of 21 proteomics studies, provides a detailed picture of these enzymes within the cell.
While the primary locations have been identified, quantitative data on the fractional distribution of enzymes that reside in multiple compartments (e.g., TYW2) is not currently available in the literature. The following tables summarize the known localization and total cellular abundance for each core enzyme in the pathway.
Table 1: Qualitative Subcellular Localization of this compound Synthesis Enzymes in S. cerevisiae
| Enzyme | Systematic Name | Subcellular Localization(s) | Primary Data Source |
| TRM5 | YDL081C | Nucleus, Cytoplasm | --INVALID-LINK-- |
| TYW1 | YPL207W | Endoplasmic Reticulum (ER) | --INVALID-LINK-- |
| TYW2 | YML005W | Cytoplasm, Endoplasmic Reticulum (ER), Nuclear Envelope | --INVALID-LINK-- |
| TYW3 | YGL050W | Cytoplasm | Predicted based on homology; not definitively localized in yeast in the primary screen. |
| TYW4 | YOL141W | Cytoplasm, Mitochondria | --INVALID-LINK-- |
Data derived from the comprehensive GFP-fusion localization study by Huh et al. (2003) and cited in Noma et al. (2006).
Table 2: Quantitative Whole-Cell Abundance of this compound Synthesis Enzymes
| Enzyme | Systematic Name | Median Abundance (Molecules/Cell) | Median Absolute Deviation | Data Source |
| TRM5 | YDL081C | 2,755 | 1,029 | --INVALID-LINK-- |
| TYW1 | YPL207W | 4,079 | 1,124 | --INVALID-LINK-- |
| TYW2 | YML005W | 1,019 | 308 | --INVALID-LINK-- |
| TYW3 | YGL050W | 3,390 | 1,118 | --INVALID-LINK-- |
| TYW4 | YOL141W | 741 | 185 | --INVALID-LINK-- |
Abundance data represents a unified consensus from 21 quantitative proteomics datasets, providing a robust measure of total protein levels in a haploid yeast cell during log-phase growth.
Experimental Protocols for Determining Cellular Localization
The localization data for the TYW enzymes is primarily based on C-terminal GFP tagging and fluorescence microscopy. However, immunofluorescence and subcellular fractionation followed by Western blotting are standard complementary techniques used to validate and quantify protein distribution. Detailed protocols for these key methodologies are provided below.
C-terminal GFP Tagging and Fluorescence Microscopy (Based on Huh et al., 2003)
This method involves the homologous recombination of a PCR-generated cassette containing the GFP coding sequence and a selectable marker at the 3' end of the target open reading frame (ORF) in the yeast chromosome. This results in the expression of a C-terminally tagged fusion protein under the control of its native promoter.
Detailed Methodology:
-
Primer Design: Design forward and reverse primers (~100 bp total length). The 3' end of each primer anneals to the plasmid template (e.g., pFA6a-GFP(S65T)-kanMX6), while the 5' end contains 40-45 bp of homology to the region immediately upstream of the stop codon (forward primer) or downstream of the ORF (reverse primer) of the target gene.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the GFP-marker cassette from the template plasmid. The resulting product will be flanked by sequences homologous to the target genomic locus.
-
Yeast Transformation: Transform a suitable haploid yeast strain (e.g., BY4741) with the purified PCR product using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection: Plate the transformed cells onto selective medium (e.g., YPD + G418 for the kanMX6 marker) and incubate for 2-3 days at 30°C.
-
Verification: Verify correct integration of the cassette by performing colony PCR on putative transformants. Use a forward primer upstream of the integration site and a reverse primer within the GFP cassette.
-
Microscopy Sample Preparation: Grow verified strains to mid-logarithmic phase (OD600 ≈ 0.5) in appropriate synthetic defined (SD) medium. To immobilize cells for imaging, coat the wells of a 96-well glass-bottom plate with 50 µg/mL concanavalin A. Add cell culture to the wells and allow cells to adhere.
-
Imaging: Image cells using an inverted fluorescence microscope equipped with a high-magnification oil-immersion objective (e.g., 100x). Acquire images using filters for GFP (for the fusion protein), DAPI (to stain the nucleus and mitochondrial DNA), and Differential Interference Contrast (DIC) for cell morphology.
-
Co-localization (Optional): To confirm localization to a specific organelle, mate the GFP-tagged strain with a reference strain expressing a red fluorescent protein (RFP)-tagged marker for the organelle of interest (e.g., an ER or mitochondrial marker). Image diploid cells for both GFP and RFP signals.
Immunofluorescence Staining
This technique uses specific primary antibodies to detect the protein of interest and fluorescently labeled secondary antibodies for visualization by microscopy. It is particularly useful for proteins where a GFP tag might interfere with localization or function.
Detailed Methodology:
-
Cell Growth and Fixation: Grow yeast cells (5-10 mL) to early-log phase (OD600 ~0.2-0.5). Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 3.7% and incubate with shaking for 45-60 minutes at room temperature.
-
Cell Wall Digestion: Pellet the fixed cells, wash with a phosphate buffer, and resuspend in a sorbitol buffer. Treat the cells with Zymolyase (e.g., 100T) and a reducing agent like β-mercaptoethanol at 30°C for 15-30 minutes to generate spheroplasts. Monitor digestion progress under a light microscope.
-
Permeabilization and Blocking: Gently wash the spheroplasts and adhere them to poly-L-lysine coated multi-well slides. Permeabilize the cells by immersing the slide in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds. Rehydrate the cells and block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Antibody Incubation: Incubate the cells with a specific primary antibody (e.g., rabbit anti-TYW1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing and Secondary Antibody: Wash the cells extensively with blocking buffer. Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells again, counterstain DNA with DAPI if desired, and mount the slide with an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This biochemical approach separates cellular components into different fractions based on their physical properties (e.g., density, size). The presence and relative abundance of a protein in each fraction can then be determined by quantitative Western blotting.
Detailed Methodology:
-
Spheroplast Preparation: Grow a large volume of yeast culture (e.g., 1L) to mid-log phase. Harvest cells and convert them to spheroplasts by enzymatic digestion of the cell wall with Zymolyase in an osmotic support buffer (e.g., 1.2 M sorbitol).
-
Homogenization: Resuspend the spheroplasts in a hypotonic lysis buffer containing protease inhibitors. Lyse the cells gently using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and any unlysed cells. The supernatant (S1) contains cytoplasm, mitochondria, and microsomes.
-
Step 2 (Mitochondrial Fraction): Centrifuge the S1 supernatant at a medium speed (e.g., 10,000 x g for 15 min). The resulting pellet (P2) is enriched for mitochondria. The supernatant (S2) contains cytoplasm and microsomes.
-
Step 3 (Microsomal and Cytosolic Fractions): Centrifuge the S2 supernatant at high speed in an ultracentrifuge (e.g., 100,000 x g for 1 hour). The pellet (P3) contains the microsomal fraction (ER, Golgi), and the supernatant (S3) is the soluble cytosolic fraction.
-
-
Further Purification (Optional): For greater purity, fractions (e.g., the P2 mitochondrial pellet) can be further purified using density gradient centrifugation (e.g., on a Sucrose or Ficoll gradient).
-
Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of total protein from each fraction by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against the protein of interest (e.g., anti-TYW4) and against well-characterized markers for each subcellular fraction (e.g., Porin for mitochondria, Dpm1 for ER, Pgk1 for cytosol) to assess enrichment and cross-contamination. Use a quantitative detection method (e.g., fluorescence-based secondary antibodies) to determine the relative abundance of the target protein in each fraction.
Conclusion and Future Directions
The core enzymes of the this compound biosynthesis pathway in S. cerevisiae are distributed across multiple cellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and mitochondria. Qualitative localization has been robustly established through genome-wide GFP-tagging, and whole-cell abundance levels have been quantified by proteomic meta-analysis. A significant knowledge gap remains in the quantitative distribution of these enzymes, particularly for those found in multiple locations. Future research employing quantitative immunofluorescence or meticulous subcellular fractionation coupled with mass spectrometry or quantitative Western blotting will be necessary to dissect the precise fractional distribution of these enzymes. Such studies will provide a more granular understanding of the logistical flow of tRNAPhe through the cell as it undergoes this vital, multi-stage modification process, and may reveal novel regulatory mechanisms and potential vulnerabilities for therapeutic targeting.
Methodological & Application
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Functional Analysis of Wybutosine Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wybutosine (yW) is a hypermodified guanosine found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately adjacent to the anticodon. This complex modification is crucial for maintaining translational reading frame fidelity by stabilizing codon-anticodon interactions. The biosynthesis of this compound is a multi-step enzymatic process involving a series of highly conserved enzymes. Deficiencies in this compound biosynthesis have been linked to various pathological conditions, including neurological disorders. The CRISPR-Cas9 gene-editing tool offers a powerful approach to systematically knock out the genes involved in this pathway, enabling a detailed investigation of their individual roles and the downstream consequences of this compound deficiency.
These application notes provide a comprehensive guide for researchers to utilize CRISPR-Cas9 technology to study the function of this compound biosynthesis genes. We provide detailed protocols for gene knockout in mammalian cells, quantitative analysis of this compound and its derivatives, and the assessment of resulting cellular phenotypes.
The this compound Biosynthesis Pathway
The biosynthesis of this compound from a guanosine residue in the tRNAPhe involves a series of enzymatic steps. In eukaryotes, this pathway is primarily carried out by the TYW family of enzymes (TYW1, TYW2, TYW3, and TYW4) and the initial methyltransferase, TRM5.[1][2] The generalized pathway is as follows:
-
TRM5: Methylates the N1 position of guanosine (G) to form 1-methylguanosine (m¹G).
-
TYW1: Catalyzes the formation of the tricyclic core structure, producing 4-demethylwyosine (imG-14).[3][4]
-
TYW2: Adds an α-amino-α-carboxypropyl (acp) group to the C7 position of imG-14.
-
TYW3: Methylates the N3 position of the imidazopurine ring.
-
TYW4: Performs the final modifications to the side chain, resulting in the mature this compound (yW). In mammalian cells, a further hydroxylation step by TYW5 can lead to hydroxythis compound (OHyW).
Data Presentation: Quantitative Outcomes of Gene Knockout
The following tables summarize the expected quantitative data from CRISPR-Cas9 mediated knockout of this compound biosynthesis genes.
| Gene Target | Cell Line | Editing Efficiency (%) | Reduction in OHyW Levels (%) | Phenotypic Consequence | Reference |
| TYW1 | hESCs | Not explicitly quantified, but knockout confirmed by sequencing | 100% (complete abolishment) | Impaired neuronal differentiation | [5] |
| TYW1 | HEK293T | High (T7 endonuclease I assay) | Not quantified, but protein suppression confirmed | Increased membrane protein production |
| Analysis Method | Analyte | Expected Result in Knockout Cells |
| LC-MS/MS | This compound (yW) / Hydroxythis compound (OHyW) | Complete absence or significant reduction |
| Western Blot | TYW1 Protein | Absence of protein band |
| Sanger Sequencing | Target Gene Locus | Presence of insertions/deletions (indels) confirming frameshift mutation |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TYW1 in Mammalian Cells (e.g., HEK293T or hESCs)
This protocol describes the generation of a stable cell line with a knockout of the TYW1 gene using a lentiviral CRISPR-Cas9 system.
1.1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the TYW1 gene using a publicly available design tool (e.g., CHOPCHOP, CRISPOR). Select gRNAs with high on-target and low off-target scores.
-
Synthesize complementary oligonucleotides for the selected gRNA sequences with appropriate overhangs for cloning into a lentiviral gRNA expression vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized gRNA expression vector.
-
Transform the ligated plasmid into competent E. coli and select for positive clones by antibiotic resistance.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
1.2. Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA expression plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a standard method (e.g., p24 ELISA or qPCR).
1.3. Transduction of Target Cells:
-
Plate the target cells (e.g., HEK293T or hESCs) at an appropriate density.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) that results in a single viral integration per cell.
-
Add polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells for 24 hours.
1.4. Selection and Clonal Isolation:
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration.
-
Select the cells for 3-5 days until non-transduced control cells are eliminated.
-
Perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.
-
Expand the single-cell clones into individual populations.
1.5. Validation of Gene Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the targeted region of the TYW1 gene by PCR. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific for the TYW1 protein to confirm the absence of protein expression.
Protocol 2: Quantitative Analysis of this compound (OHyW) by LC-MS/MS
This protocol outlines the procedure for the extraction of tRNA and the subsequent quantification of OHyW levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. tRNA Extraction:
-
Harvest approximately 1x107 cells from both wild-type and TYW1 knockout cell lines.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Isolate the small RNA fraction containing tRNA using a specialized kit or by size-selective precipitation with isopropanol.
-
Quantify the concentration and assess the purity of the isolated small RNA using a spectrophotometer (e.g., NanoDrop).
2.2. Enzymatic Digestion of tRNA:
-
To 10 µg of the isolated small RNA, add nuclease P1 (2U) in a buffer containing 10 mM ammonium acetate (pH 5.3).
-
Incubate the reaction at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the sample at high speed to pellet the enzymes and any undigested material.
-
Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the nucleosides. For example, start with 5% B, ramp to 50% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
OHyW: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact masses will depend on the specific adduct being monitored (e.g., [M+H]+).
-
Internal Standard: Use a stable isotope-labeled nucleoside as an internal standard for accurate quantification.
-
-
Optimization: Optimize the collision energy and other MS parameters for the specific instrument and analytes.
-
2.4. Data Analysis:
-
Integrate the peak areas for OHyW and the internal standard in both the wild-type and knockout samples.
-
Calculate the relative abundance of OHyW in the knockout cells compared to the wild-type cells, normalized to the internal standard.
Protocol 3: Phenotypic Analysis of Neuronal Differentiation
This protocol describes a method to assess the impact of TYW1 knockout on the differentiation of human embryonic stem cells (hESCs) into neurons.
3.1. Neuronal Induction:
-
Culture wild-type and TYW1-knockout hESCs on a suitable matrix (e.g., Matrigel).
-
Induce neuronal differentiation using a dual SMAD inhibition protocol by treating the cells with Noggin and SB431542.
-
Continue the differentiation process for a period of 2-3 weeks, following an established neuronal differentiation protocol.
3.2. Immunofluorescence Staining:
-
Fix the differentiated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with primary antibodies against neuronal markers such as MAP2 (a mature neuron marker) and β-III-tubulin (a pan-neuronal marker).
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
3.3. Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of MAP2-positive or β-III-tubulin-positive cells in both wild-type and knockout cultures.
-
Analyze the morphology of the differentiated neurons, looking for differences in neurite outgrowth and complexity.
Mandatory Visualizations
Caption: The enzymatic pathway of this compound biosynthesis.
References
- 1. Essential transcription factors for induced neuron differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound hypomodification of tRNAphe activates HERVK and impairs neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential transcription factors for induced neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Assays to Measure Wybutosine's Effect on Frameshifting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wybutosine (yW) is a hypermodified guanosine analog found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3' to the anticodon.[1][2] This complex modification plays a critical role in ensuring translational accuracy by stabilizing the codon-anticodon interaction, particularly at slippery sequences prone to ribosomal frameshifting.[1][3][4] A deficiency in this compound has been linked to increased instances of -1 ribosomal frameshifting, a process that can lead to the production of non-functional or aberrant proteins and is implicated in various diseases and viral replication mechanisms. Therefore, the development of robust assays to measure the effect of this compound on frameshifting is crucial for basic research and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for two complementary assays to investigate the role of this compound in preventing ribosomal frameshifting:
-
Dual-Luciferase Reporter Assay: A well-established method to quantify the frequency of ribosomal frameshifting in vivo or in vitro.
-
LC-MS/MS Analysis of this compound: A quantitative method to determine the modification status of tRNAPhe.
Signaling Pathways and Logical Relationships
Experimental Workflow: Dual-Luciferase Reporter Assay
Protocol 1: Dual-Luciferase Reporter Assay for Measuring Frameshifting
This protocol is adapted from established methods for measuring programmed ribosomal frameshifting.
1.1. Principle
A dual-luciferase reporter vector is engineered to contain a slippery sequence (e.g., from a viral genome or a synthetic construct) between the Renilla luciferase (RLuc) and Firefly luciferase (FLuc) coding sequences. The FLuc is in the -1 reading frame relative to RLuc. In-frame translation produces only RLuc. If a -1 ribosomal frameshift occurs at the slippery site, a RLuc-FLuc fusion protein is synthesized. The ratio of FLuc to RLuc activity is directly proportional to the frameshifting efficiency.
1.2. Materials
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Dual-luciferase reporter vector (e.g., psiCHECK™-2)
-
Plasmid containing the slippery sequence of interest
-
In-frame control plasmid (FLuc in the same frame as RLuc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
1.3. Methods
-
Vector Construction:
-
Clone the slippery sequence of interest between the RLuc and FLuc coding regions of the dual-luciferase vector. Ensure the FLuc is in the -1 reading frame.
-
Construct an in-frame control vector where the FLuc is in the 0 reading frame relative to RLuc. This is used for normalization.
-
Construct a no-frameshift control with a non-slippery sequence.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate to be 70-90% confluent at the time of transfection.
-
Transfect cells with the reporter plasmids according to the manufacturer's protocol for the transfection reagent.
-
-
Cell Lysis and Luciferase Assay:
-
24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure RLuc and FLuc activities sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
1.4. Data Analysis
-
Calculate the ratio of FLuc to RLuc activity for each sample.
-
Normalize the frameshift reporter ratio to the in-frame control ratio to determine the frameshifting efficiency.
-
Frameshift Efficiency (%) = [(FLucframeshift / RLucframeshift) / (FLucin-frame / RLucin-frame)] x 100
1.5. Data Presentation
| Construct | Slippery Sequence | Mean RLuc Activity (RLU) | Mean FLuc Activity (RLU) | FLuc/RLuc Ratio | Normalized Frameshift Efficiency (%) |
| In-frame Control | N/A | 1.5 x 106 | 1.2 x 106 | 0.80 | 100 |
| Frameshift Reporter (WT cells) | UUUAAAC | 1.6 x 106 | 8.0 x 104 | 0.05 | 6.25 |
| Frameshift Reporter (TYW knockout cells) | UUUAAAC | 1.5 x 106 | 1.5 x 105 | 0.10 | 12.5 |
| No-frameshift Control | GGGCCCG | 1.7 x 106 | 1.7 x 103 | 0.001 | 0.125 |
Experimental Workflow: LC-MS/MS for this compound Quantification
Protocol 2: LC-MS/MS Analysis for this compound Quantification
This protocol outlines a method for the quantitative analysis of this compound in tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. Principle
Total tRNA is isolated from cells and enzymatically digested into individual nucleosides. The resulting nucleoside mixture is separated by liquid chromatography and detected by tandem mass spectrometry. The amount of this compound can be quantified relative to the amount of canonical nucleosides.
2.2. Materials
-
Cell pellets
-
Total RNA extraction kit
-
tRNA purification kit or method (e.g., PAGE or affinity chromatography)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)
-
C18 reverse-phase HPLC column
-
This compound standard (if available for absolute quantification)
2.3. Methods
-
tRNA Isolation:
-
Extract total RNA from cell pellets using a commercial kit.
-
Purify tRNA from the total RNA pool.
-
-
Enzymatic Digestion:
-
Digest the purified tRNA to single nucleosides using Nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides on a C18 reverse-phase column using an appropriate gradient.
-
Perform MS/MS analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and canonical nucleosides.
-
2.4. Data Analysis
-
Integrate the peak areas for this compound and the four canonical nucleosides (A, C, G, U).
-
Calculate the relative abundance of this compound as a ratio to the sum of the canonical nucleosides.
2.5. Data Presentation
| Cell Line | This compound Peak Area | Total Canonical Nucleoside Peak Area | Relative this compound Abundance (%) |
| Wild-type | 2.5 x 105 | 5.0 x 107 | 0.50 |
| TYW Knockout | Not Detected | 4.8 x 107 | 0.00 |
| Drug-treated | 1.0 x 105 | 4.9 x 107 | 0.20 |
Conclusion
The described assays provide a comprehensive approach to studying the impact of this compound on ribosomal frameshifting. The dual-luciferase assay offers a functional readout of frameshifting frequency, while LC-MS/MS provides a direct quantitative measure of the this compound modification. Together, these methods are powerful tools for researchers in academia and industry to investigate the fundamental mechanisms of translation and to screen for compounds that modulate frameshifting for therapeutic purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural basis of tRNA modification with CO2 fixation and methylation by this compound synthesizing enzyme TYW4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tracing the Intricate Path of Wybutosine: Application Notes and Protocols for Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing isotope labeling to elucidate and trace the biosynthetic pathway of Wybutosine (yW), a hypermodified nucleoside found at position 37 in the anticodon loop of phenylalanine tRNA (tRNAPhe). Understanding this complex pathway is crucial for research in epitranscriptomics, translational fidelity, and for the development of novel therapeutic agents targeting RNA modification pathways.
Introduction to this compound and its Biosynthesis
This compound is a tricyclic fluorescent nucleoside that plays a critical role in maintaining the reading frame during protein synthesis by stabilizing the codon-anticodon interaction.[1][2] Its intricate structure is assembled post-transcriptionally on the tRNA molecule through a multi-enzyme cascade. In Saccharomyces cerevisiae, the biosynthesis of this compound from a guanosine residue involves at least five key enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.[1][2][3] Isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the origin of each atom in the this compound molecule, thereby dissecting the catalytic mechanism of each biosynthetic step.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the methylation of guanosine at position 37 of tRNAPhe and proceeds through a series of complex enzymatic modifications. The pathway, as elucidated in S. cerevisiae, is a prime target for investigation using stable isotope tracers.
References
Application Notes and Protocols for the Structural Study of TYW Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
TYW enzymes are a fascinating family of radical S-adenosylmethionine (SAM) enzymes involved in the intricate biosynthesis of wybutosine (yW), a hypermodified nucleoside found at position 37 in the anticodon loop of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe).[1] This modification is crucial for maintaining translational fidelity by stabilizing the codon-anticodon interaction within the ribosome.[1] The complexity of the reactions catalyzed by TYW enzymes, which often involve radical-based mechanisms and unique iron-sulfur clusters, makes their structural and functional characterization a compelling area of research.[2] Understanding the three-dimensional structures of TYW enzymes is paramount for elucidating their catalytic mechanisms, substrate recognition, and for designing potential inhibitors for therapeutic applications.
This document provides detailed application notes and protocols for the structural investigation of TYW enzymes using key techniques in structural biology, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. The this compound Biosynthesis Pathway: A Target for Structural Analysis
The biosynthesis of this compound is a multi-step enzymatic pathway, with each step presenting a unique subject for structural studies. The pathway initiates with the methylation of a guanosine residue at position 37 of tRNAPhe by the enzyme TRM5. Subsequently, a cascade of reactions catalyzed by the TYW enzyme family (TYW1, TYW2, TYW3, and TYW4) builds the complex tricyclic structure of this compound.[1][3]
Below is a diagram illustrating the sequential enzymatic reactions in the this compound biosynthesis pathway in Saccharomyces cerevisiae.
II. Structural Biology Techniques for TYW Enzymes
The choice of structural biology technique depends on the specific research question, the size and properties of the TYW enzyme or its complexes, and the desired resolution.
A. X-ray Crystallography
X-ray crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins that can be crystallized. It has been successfully applied to determine the structures of TYW1 and TYW4, providing critical insights into their catalytic mechanisms.
Application Notes:
-
Target Selection: Individual domains of larger TYW enzymes or the full-length enzymes from thermophilic organisms, which are often more stable and prone to crystallization, are excellent targets.
-
Crystallization Screening: Due to the often-challenging nature of crystallizing radical SAM enzymes, extensive screening of crystallization conditions is necessary. Commercial screens provide a broad range of conditions to start with.
-
Handling Oxygen-Sensitive Enzymes: Many TYW enzymes, particularly those containing iron-sulfur clusters like TYW1, are oxygen-sensitive. All purification and crystallization steps for these enzymes must be performed under anaerobic conditions (e.g., in an anaerobic chamber).
-
Ligand Soaking: To understand substrate and cofactor binding, co-crystallization or soaking crystals with SAM, SAH, substrate analogs, or inhibitors can provide valuable structural information.
B. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is particularly well-suited for studying large, dynamic, or heterogeneous macromolecular complexes that are difficult to crystallize.
Application Notes:
-
Studying TYW Enzyme Complexes: Cryo-EM is the method of choice for visualizing the entire tRNA modification machinery, potentially involving multi-enzyme complexes of TYW proteins with tRNA.
-
Sample Preparation: A key challenge is preparing a homogenous and sufficiently concentrated sample of the complex. Vitrification conditions, including temperature, need to be optimized to preserve the native structure.
-
Smaller Enzymes: While cryo-EM has traditionally been used for large complexes, recent advances have enabled the structure determination of smaller proteins, making it a viable option for individual TYW enzymes, especially those that resist crystallization.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to static crystal structures.
Application Notes:
-
Structural Studies of Domains: NMR is well-suited for determining the structures of smaller, soluble domains of TYW enzymes.
-
Dynamics and Interactions: NMR can be used to probe the conformational changes that occur upon substrate or cofactor binding, providing insights into the dynamic nature of catalysis.
-
Paramagnetic NMR: For TYW enzymes containing paramagnetic iron-sulfur clusters, paramagnetic NMR spectroscopy can be a powerful tool to probe the electronic structure and the environment around the metal center.
III. Experimental Workflow for Structural Determination
The overall workflow for determining the structure of a TYW enzyme, particularly by X-ray crystallography, follows a series of well-defined steps.
References
Troubleshooting & Optimization
Improving the yield of fully modified tRNA-Phe for structural studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield of fully modified phenylalanine transfer RNA (tRNA-Phe) for structural and functional studies.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in producing fully modified tRNA-Phe for structural studies?
A1: The primary challenge lies in obtaining high yields of tRNA that contains the complete set of post-transcriptional modifications. These modifications are crucial for the correct folding, stability, and biological function of tRNA.[1][2][3] While in vitro transcription (IVT) can produce large quantities of tRNA, it lacks these essential modifications.[4][5] Obtaining fully modified tRNA requires either complex enzymatic modification steps in vitro or purification from a biological source, both of which present yield and purity challenges.
Q2: Should I use an in vitro or in vivo system to produce tRNA-Phe?
A2: The choice depends on your specific requirements for modifications and yield.
-
In Vitro Transcription (IVT): Ideal for generating large quantities of unmodified tRNA transcripts. This method is fast and straightforward but requires subsequent enzymatic steps to introduce modifications, which can be complex and inefficient. Unmodified tRNAs may not adopt their native conformation, potentially affecting structural studies.
-
In Vivo Overexpression: This approach involves overexpressing the tRNA-Phe gene in a host organism like E. coli. The key advantage is that the tRNA is processed and modified by the host's cellular machinery, yielding a natively modified product. While potentially yielding a more biologically relevant molecule, it requires optimizing expression and developing a robust purification strategy to isolate the target tRNA from the host's bulk tRNA.
Q3: How do post-transcriptional modifications affect tRNA-Phe structure and stability?
A3: Post-transcriptional modifications are critical for stabilizing the tRNA's L-shaped tertiary structure. They are often clustered in two key regions: the anticodon loop, which ensures decoding accuracy, and the tRNA core (or elbow), which stabilizes the tertiary fold. For example, modifications like pseudouridine and wybutosine in tRNA-Phe are crucial for maintaining the reading frame and stabilizing interactions within the molecule. Lack of these modifications can lead to conformational instability and reduced biological activity.
Troubleshooting Guide
Category 1: In Vitro Transcription (IVT) of tRNA-Phe
Q: My IVT reaction is producing a low yield of tRNA-Phe. What are the common causes and solutions?
A: Low yield in IVT reactions is a common issue. Systematically check the following components:
-
DNA Template Quality: The purity and integrity of your DNA template are critical. Contaminants can inhibit T7 RNA polymerase. Ensure the template is fully digested if using a linearized plasmid and purified to remove any residual enzymes or salts.
-
Reagent Concentrations: The optimal concentrations of T7 RNA polymerase, NTPs, and MgCl₂ can be template-dependent. An excess of MgCl₂ can lead to RNA degradation. It is advisable to perform a titration of these key components to find the optimal conditions for your specific tRNA-Phe template.
-
Reaction Time and Temperature: For high-yield reactions, an incubation time of 2-4 hours at 37°C is typical. Extending the time may not necessarily increase the yield of full-length product and could lead to product degradation.
-
NTP Quality: NTPs can degrade with repeated freeze-thaw cycles. Use fresh, high-quality NTPs for optimal results.
Q: I'm observing multiple bands or smears on my denaturing PAGE gel after IVT. What does this indicate?
A: This typically points to one of two issues:
-
Premature Termination: T7 RNA polymerase may terminate transcription prematurely, leading to shorter RNA fragments. This can be caused by difficult sequences in the DNA template or suboptimal reaction conditions. Optimizing NTP and Mg²⁺ concentrations can sometimes help.
-
Product Degradation: The transcribed RNA may be degrading due to RNase contamination or excessive magnesium concentrations. Ensure you are using RNase-free water, tips, and tubes. Adding an RNase inhibitor to the reaction can also be beneficial.
Category 2: In Vivo Overexpression and Purification
Q: I have successfully cloned my tRNA-Phe gene into an expression vector in E. coli, but the overexpression level is low. How can I improve it?
A: Low overexpression can be due to several factors:
-
Plasmid and Promoter Choice: Ensure you are using a high-copy number plasmid and a strong, inducible promoter suitable for tRNA expression.
-
Induction Conditions: Optimize the concentration of the inducer (e.g., IPTG) and the induction time and temperature. Sometimes, inducing at a lower temperature for a longer period can improve the yield of correctly folded tRNA.
-
Host Strain: The choice of E. coli strain can impact tRNA expression and stability.
-
tRNA Stability: Overexpressed tRNA can be unstable. Ensure the expressed tRNA has the correct 5' and 3' ends, as unprocessed ends can trigger degradation pathways.
Q: My recovery of tRNA-Phe from the affinity purification column is poor. What steps can I take to improve it?
A: Low recovery during affinity purification, which often uses a complementary DNA oligonucleotide probe, is a frequent bottleneck.
-
Hybridization Conditions: The temperature and salt concentration of the hybridization buffer are critical. Tetraalkylammonium salts (like TMA-Cl or TEA-Cl) can be used to normalize the melting temperatures of GC and AT pairs, potentially improving specificity and yield. It is recommended to optimize the hybridization temperature for your specific probe sequence.
-
tRNA Refolding: Before loading onto the column, heat-denature the bulk tRNA mixture and then allow it to refold. This ensures the probe-binding site is accessible.
-
Probe Design: The DNA probe should be complementary to a unique and accessible region of the tRNA-Phe, typically the T-loop or D-loop. Avoid regions with complex modifications that might interfere with hybridization.
-
Elution Conditions: Elution is usually performed by increasing the temperature to denature the tRNA-DNA duplex. Ensure the elution buffer and temperature are sufficient to release the bound tRNA without causing degradation.
Quantitative Data Summary
The following table summarizes reported yields and recovery rates for different tRNA production and purification methods.
| Method | Stage | Description | Reported Yield/Recovery | Reference |
| In Vitro Transcription | Production | Standard T7 RNA Polymerase reaction. | ~410 µg/mL | |
| In Vitro Transcription | Production | Optimized T7 reaction for tRNA-Trp. | ~2450 µg/mL (6-fold increase) | |
| In Vivo Overexpression | Production | Overexpression of tRNA in E. coli. | Enriched tRNA pool (e.g., 40-50% of total tRNA) | |
| DNA Hybridization | Purification | Purification of yeast tRNA-Phe from total tRNA mix. | 0.14-0.15 A₂₆₀ units from 5 A₂₆₀ units (~3% recovery) |
Experimental Workflows and Protocols
Workflow for Obtaining Fully Modified tRNA-Phe
The diagram below illustrates the two primary pathways for producing fully modified tRNA-Phe for structural studies: the in vivo overexpression route and the in vitro transcription route followed by enzymatic modification.
Caption: Workflow for modified tRNA-Phe production.
Troubleshooting Logic for Low IVT Yield
This decision tree provides a logical workflow for diagnosing the cause of low yields in in vitro transcription reactions.
Caption: Troubleshooting flowchart for low IVT yield.
Protocol 1: High-Yield In Vitro Transcription of tRNA-Phe
This protocol is adapted from methods optimized for high yield.
-
Template Preparation:
-
Use a linearized plasmid or a PCR product containing the T7 promoter sequence immediately upstream of the tRNA-Phe gene.
-
Purify the DNA template using a standard column purification kit. Elute in nuclease-free water.
-
Verify template integrity and concentration using gel electrophoresis and spectrophotometry.
-
-
IVT Reaction Assembly:
-
In a nuclease-free tube on ice, assemble the following components (for a 50 µL reaction):
-
Nuclease-Free Water: to 50 µL
-
5x Transcription Buffer: 10 µL
-
100 mM DTT: 5 µL
-
NTP Mix (25 mM each): 8 µL
-
DNA Template: 1-2 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase (high concentration): 2 µL
-
-
Note: Optimal concentrations, especially for MgCl₂ (within the buffer), may require titration.
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification:
-
Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), phenol:chloroform extraction followed by ethanol precipitation, or a suitable RNA purification column.
-
Protocol 2: Purification of Overexpressed tRNA-Phe via DNA Hybridization
This protocol is based on strategies coupling overexpression with affinity purification.
-
Bulk tRNA Extraction:
-
Harvest E. coli cells overexpressing tRNA-Phe via centrifugation.
-
Resuspend the cell pellet in an acidic buffer (e.g., 50 mM sodium acetate, 10 mM MgOAc, pH 5.0).
-
Perform acid-phenol:chloroform extraction to isolate total nucleic acids.
-
Precipitate the RNA from the aqueous phase using ethanol.
-
-
Affinity Resin Preparation:
-
Use a solid support (e.g., agarose beads) coupled with a 5'-biotinylated DNA oligonucleotide complementary to an accessible loop (e.g., T-loop) of tRNA-Phe.
-
-
Hybridization:
-
Resuspend the bulk tRNA pellet in a hybridization buffer (e.g., containing 10 mM Tris-HCl and a tetraalkylammonium salt like TMA-Cl).
-
Heat the tRNA solution to 65-70°C for 5 minutes to denature, then cool slowly to room temperature to allow refolding.
-
Add the refolded tRNA to the prepared affinity resin and incubate at the optimized hybridization temperature (e.g., 35-55°C) for 10-20 minutes.
-
-
Washing:
-
Wash the resin several times with a low-salt wash buffer at room temperature to remove non-specifically bound tRNAs.
-
-
Elution:
-
Elute the bound tRNA-Phe by resuspending the resin in a nuclease-free elution buffer (e.g., low salt buffer or water) and heating to 65-70°C for 5 minutes.
-
Collect the supernatant containing the purified, modified tRNA-Phe. Precipitate with ethanol to concentrate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Strategies for in vitro engineering of the translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming instability of Wybutosine intermediates during analysis
Welcome to the technical support center for the analysis of Wybutosine and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of analyzing these complex modified nucleosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction, separation, and detection of this compound intermediates.
Q1: I am observing significant degradation of my this compound samples. What are the likely causes and how can I improve stability?
A1: this compound and its intermediates are known to be sensitive to acidic conditions. Exposure to low pH can lead to the degradation of these molecules.
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic conditions during sample preparation and analysis. While some methods use a slightly acidic mobile phase for chromatographic purposes (e.g., pH 5.3), it is crucial to avoid harsher acidic environments. For sample storage, neutral or slightly basic buffers are recommended.
-
Temperature: Store all samples and standards at -80°C for long-term storage and on ice during sample preparation to minimize thermal degradation.
-
Enzymatic Digestion: When releasing nucleosides from tRNA, ensure the enzymatic digestion is performed under optimal buffer conditions for the nucleases (e.g., nuclease P1 and alkaline phosphatase) to ensure complete and rapid digestion, minimizing the time the sample is incubated.
Q2: My LC-MS analysis is showing poor peak shapes (tailing, broadening) for this compound intermediates. What can I do to improve this?
A2: Poor peak shape in LC-MS analysis of modified nucleosides can stem from several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or issues with the injection solvent.
Troubleshooting Steps:
-
Column Choice: Utilize a reversed-phase column with end-capping to minimize interactions between the analytes and residual silanol groups on the silica support.
-
Mobile Phase Optimization: Ensure your mobile phase contains a suitable buffer, such as ammonium acetate, to maintain a stable pH and improve peak shape. A shallow gradient elution can also help in separating these structurally similar compounds.
-
Injection Solvent: Dissolve your samples in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
System Check: Regularly check for system issues such as blockages, leaks, or extra-column volume that can contribute to peak broadening.
Q3: I am experiencing low sensitivity and high background noise in my mass spectrometry data. How can I enhance the signal for this compound intermediates?
A3: Low sensitivity and high background are common challenges in LC-MS analysis, often caused by matrix effects, inefficient ionization, or contamination.
Troubleshooting Steps:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in cleaning up samples from complex biological matrices.
-
Ion Source Optimization: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the ionization efficiency for your specific analytes.
-
Mass Spectrometry Method: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for quantification. This highly selective technique can significantly improve the signal-to-noise ratio by filtering out background ions.
-
System Cleaning: Ensure the LC-MS system is clean. Contaminants from previous analyses, mobile phases, or samples can contribute to high background noise.
Q4: I am observing unexpected peaks in my chromatogram. Could these be degradation products of this compound intermediates?
A4: Yes, unexpected peaks can indeed be degradation products, especially given the lability of this compound intermediates.
Troubleshooting Steps:
-
Controlled Degradation Studies: To tentatively identify potential degradation products, you can perform controlled degradation studies on your standards by exposing them to acidic and basic conditions. Analyzing the resulting chromatograms can help in identifying the retention times of major degradation products.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements of the unexpected peaks. This information can be used to propose elemental compositions and help in the identification of the degradation products.
-
Review Sample Handling: Carefully review your entire sample handling and analytical procedure to identify any steps where degradation might be occurring.
Quantitative Data Summary
While specific quantitative stability data for each this compound intermediate is not extensively available in the literature, the following table summarizes the known stability information and recommended analytical conditions.
| Parameter | Recommendation/Observation | Reference |
| pH Stability | This compound is unstable in acidic environments. | [1][2] |
| A mobile phase of pH 5.3 has been successfully used for LC-MS analysis. | [3] | |
| Storage Temperature | -80°C for long-term storage of samples and standards. | [2] |
| LC Mobile Phase | 5 mM Ammonium Acetate, pH 5.3 (A) and Acetonitrile (B) | [3] |
| LC Column | Reversed-phase C18 |
Key Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol describes the complete digestion of tRNA to release its constituent nucleosides, including this compound and its intermediates.
Materials:
-
Purified tRNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Water, nuclease-free
Procedure:
-
To your tRNA sample (typically 1-5 µg), add 2 units of nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 1 unit of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is now ready for LC-MS analysis. It is recommended to filter the sample through a 0.22 µm filter before injection.
Protocol 2: Optimized LC-MS/MS Method for this compound Intermediate Analysis
This protocol provides a starting point for the liquid chromatography-tandem mass spectrometry analysis of this compound intermediates.
| Parameter | Setting |
| LC System | Agilent 1100 Series or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 0% B; 5-35 min, 0-15% B; 35-40 min, 15-100% B; 40-45 min, 100% B; 45-50 min, 100-0% B; 50-60 min, 0% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | Thermo Finnigan LCQ Deca XP Plus or equivalent ion trap MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 4.5 kV |
| Capillary Temp. | 275°C |
| Data Acquisition | Full scan (for identification) or MS/MS with MRM (for quantification) |
Visualizations
Caption: Biosynthetic pathway of this compound from Guanosine.
Caption: Troubleshooting workflow for this compound intermediate analysis.
References
Optimizing protocols for the detection of low-abundance Wybutosine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-abundance Wybutosine (yW) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound (yW) is a hypermodified guanosine derivative found at position 37 in the anticodon loop of eukaryotic tRNAPhe. Its complex, tricyclic structure is crucial for maintaining the reading frame during protein synthesis. The primary challenges in its detection stem from its naturally low abundance, its instability under certain pH conditions, and the complexity of its biosynthetic pathway which involves multiple enzymatic steps and intermediates.[1][2][3][4]
Q2: What are the main methods for detecting this compound derivatives?
The primary methods for the detection and quantification of this compound derivatives are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for both identifying and quantifying yW and its precursors. It offers high sensitivity and specificity.[5]
-
HCl/Aniline Cleavage with Northern Blotting: This is a simpler, non-radioactive method suitable for determining the presence or absence of yW. It relies on the chemical excision of the yW base, leading to a size shift in the tRNA that can be detected by Northern blotting.
Q3: What are the key intermediates in the this compound biosynthetic pathway?
The biosynthesis of this compound is a multi-step enzymatic process. Key intermediates that may be detected include:
-
1-methylguanosine (m1G)
-
4-demethylwyosine (imG-14)
-
7-aminocarboxypropyl-demethylwyosine (yW-72)
-
7-aminocarboxypropyl-wyosine (yW-58)
The presence and relative abundance of these intermediates can provide insights into the activity of the biosynthetic pathway.
Q4: How can I quantify the amount of this compound in my sample?
Quantitative analysis is typically performed using LC-MS/MS. The amount of this compound can be determined by comparing its signal intensity to that of a stable, unmodified nucleoside (like pseudouridine) or by using isotopically labeled internal standards. The area under the curve of the extracted ion chromatogram for the specific m/z of this compound or its derivatives is used for quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound signal in LC-MS | Sample degradation: this compound is unstable in acidic conditions. | Maintain a neutral or slightly alkaline pH during sample preparation and storage. Avoid prolonged exposure to acidic solvents. |
| Inefficient RNA hydrolysis: Incomplete digestion of tRNA will result in a lower yield of free nucleosides. | Ensure complete enzymatic digestion by optimizing enzyme concentrations (e.g., nuclease P1, alkaline phosphatase) and incubation times. | |
| Low abundance in the biological sample: Certain cell types or conditions (e.g., methionine starvation, some cancer cell lines) exhibit hypomodification of tRNAPhe. | Increase the starting amount of total RNA. If possible, enrich for tRNAPhe before analysis. | |
| Inconsistent quantification results | pH instability during sample preparation: Fluctuations in pH can lead to variable degradation of this compound and other modifications. | Use buffered solutions throughout the sample preparation process to maintain a stable pH. |
| Matrix effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Optimize the chromatographic separation to resolve this compound from interfering matrix components. Use a stable isotope-labeled internal standard for this compound if available. | |
| Salt adduct formation: High salt concentrations in the sample can lead to the formation of adducts that complicate mass spectra and reduce the signal of the primary ion. | Desalt the sample before LC-MS analysis using appropriate methods like solid-phase extraction. | |
| Unexpected peaks in the chromatogram | Presence of biosynthetic intermediates: The detection of intermediates like imG-14, yW-72, or yW-58 can indicate an incomplete biosynthetic pathway. | Confirm the identity of these peaks by comparing their retention times and mass spectra to known standards or literature values. This can provide valuable biological information. |
| Artifacts from sample preparation: Reagents or contaminants can introduce extraneous peaks. | Run blank injections (solvent only) and process a negative control sample to identify any artifactual peaks. | |
| Poor peak shape in HPLC | Suboptimal column chemistry or mobile phase: The choice of HPLC column and mobile phase is critical for good peak shape. | For reversed-phase chromatography, consider columns with wide pores (e.g., 300 Å) for larger molecules. Optimize the mobile phase composition, including the use of ion-pairing reagents like TFA or formic acid, to improve peak shape. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is adapted from methodologies used for ribonucleome analysis.
-
RNA Extraction:
-
Extract total RNA from cell pellets using a neutral pH phenol/chloroform method.
-
Resuspend cell pellets in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
Perform phenol/chloroform extraction and ethanol precipitate the RNA from the aqueous phase.
-
Dissolve the purified total RNA in RNase-free water.
-
-
Enzymatic Hydrolysis:
-
Take 20 µg of total RNA for digestion.
-
Add nuclease P1 and incubate at 37°C for 3 hours.
-
Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for an additional 3 hours to dephosphorylate the nucleosides.
-
-
Sample Cleanup:
-
If necessary, filter the digested sample to remove enzymes and other large molecules. Be aware that some filter materials may retain modified nucleosides.
-
Lyophilize the sample and resuspend in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
-
HCl/Aniline Cleavage for Detection of this compound by Northern Blotting
This protocol is based on a method for detecting yW-modified tRNAPhe.
-
This compound Base Excision:
-
On ice, mix 10 µg of total RNA with RNase-free water to a final volume of 30 µL.
-
Add 20 µL of a working HCl solution to each sample.
-
Incubate the tubes at 37°C for 3 hours to induce the excision of the this compound base.
-
-
Neutralization:
-
Neutralize the HCl-treated RNA by adding 11.38 µL of 5 mM KOH and keep the samples on ice.
-
-
Aniline-induced Chain Scission:
-
Preheat a heating block to 60°C.
-
Add 12 µL of 0.5 M aniline (pH 4.5) to 12 µL of the neutralized, HCl-treated RNA.
-
Incubate the samples at 60°C for 20 minutes to induce chain scission at the abasic site.
-
-
RNA Precipitation and Analysis:
-
Precipitate the RNA using ethanol and a coprecipitant like Glycoblue.
-
Resuspend the RNA pellet in a suitable loading buffer.
-
Analyze the RNA by denaturing polyacrylamide gel electrophoresis (PAGE) followed by Northern blotting using a probe specific for tRNAPhe. A size shift will be observed in samples that initially contained this compound.
-
Visualizations
Caption: The enzymatic pathway for this compound biosynthesis.
Caption: Workflow for LC-MS based detection of this compound.
Caption: Workflow for HCl/Aniline cleavage assay.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Ligation-Based Methods for Preparing Modified tRNA
Welcome to the technical support center for the preparation of modified tRNA using ligation-based methods. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from low ligation efficiency to problems with product purification.
Q1: Why is my ligation yield consistently low?
A1: Low ligation yield is a common issue with several potential causes. Systematically investigate the following possibilities:
-
RNA Quality and Integrity: The purity and structural integrity of both your tRNA and the RNA oligonucleotide to be ligated are critical. Contaminants like salts, EDTA, or residual phenol from RNA extraction can inhibit ligase activity. Degradation of either RNA species will also severely reduce yield.
-
Enzyme Activity: The T4 RNA Ligase may be inactive or inhibited.
-
Suboptimal Reaction Components: The concentration of ATP, ligase, and the molar ratio of the RNA species are crucial for efficiency.
-
Recommendation: Optimize the ATP concentration (typically around 1 mM). Vary the molar ratio of the insert (RNA oligo) to the vector (tRNA), starting with a ratio between 1:1 and 10:1. Titrate the amount of T4 RNA Ligase to find the optimal concentration for your specific substrates.
-
-
Presence of Secondary Structures: The complex, folded structure of tRNA can hinder the accessibility of the 3'-OH terminus for ligation.
-
Recommendation: Include 10-15% DMSO in the reaction to help denature secondary structures. Alternatively, perform a pre-incubation step where the tRNA is heated to 90°C and slowly cooled to 25°C before adding the other reaction components.
-
Q2: I'm observing multiple bands or unexpected side products on my gel. What are they and how can I minimize them?
A2: Side products in tRNA ligation reactions often result from self-ligation or intermolecular concatenation.
-
Circularization of tRNA: If the 5'-phosphate of the tRNA is available, T4 RNA ligase can catalyze self-circularization, a major side reaction.
-
Recommendation: Dephosphorylate the tRNA acceptor molecule using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase, CIP) prior to the ligation reaction. Ensure the phosphatase is thoroughly removed or heat-inactivated before adding the ligase.
-
-
Intermolecular Concatemers: Ligation of multiple acceptor or donor molecules can lead to high molecular weight products.
-
Recommendation: Optimize the molar ratio of donor to acceptor RNA. Using an excess of the donor oligonucleotide can sometimes reduce acceptor-acceptor ligation. Including a crowding agent like Polyethylene Glycol (PEG) can increase the efficiency of the desired ligation, but excessively high concentrations may also promote undesired intermolecular reactions.
-
-
Enzyme Choice: T4 RNA Ligase 1 is known to generate more side products, such as circular RNAs, compared to T4 RNA Ligase 2.
-
Recommendation: Consider using a truncated version of T4 RNA Ligase 2 (T4 Rnl2tr), which often shows higher fidelity and reduced side product formation, especially when using pre-adenylated adapters.
-
Q3: My purified, ligated tRNA runs as a smear or at an unexpected size on a denaturing gel. What could be the cause?
A3: Aberrant migration on denaturing polyacrylamide gels (PAGE) can be due to several factors.
-
Incomplete Denaturation: Even under standard denaturing conditions (e.g., 8M urea), tRNAs can retain residual secondary structures that affect their electrophoretic mobility.
-
Recommendation: Ensure your gel running buffer and loading dye are fresh and contain a sufficient concentration of denaturant. Heat the samples in formamide-containing loading buffer at 65-70°C for 5-10 minutes immediately before loading.
-
-
RNase Contamination: If you observe a smear below your expected product band, it is likely due to degradation by RNases introduced during the purification or sample preparation steps.
-
Recommendation: Maintain strict RNase-free conditions throughout the entire workflow. Use certified RNase-free reagents, tubes, and tips.
-
-
Ligase Bound to RNA: The ligase enzyme can remain bound to the RNA product, causing it to run higher on a gel.
-
Recommendation: Treat the ligation reaction with Proteinase K prior to gel electrophoresis to digest the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of ATP and PEG in the ligation reaction?
A1: ATP is an essential cofactor for T4 RNA Ligase. The ligation mechanism involves three steps: (1) The ligase reacts with ATP to form a covalent ligase-AMP intermediate, (2) the AMP is transferred to the 5'-phosphate of the donor RNA, creating an activated adenylated intermediate, and (3) the ligase catalyzes the attack of the 3'-hydroxyl of the acceptor RNA on this activated donor, forming a phosphodiester bond and releasing AMP. Polyethylene Glycol (PEG) is a molecular crowding agent that increases the effective concentration of the macromolecules (enzyme and RNA), thereby promoting ligation efficiency, particularly for intermolecular reactions.
Q2: What is the difference between T4 RNA Ligase 1 and T4 RNA Ligase 2?
A2: T4 RNA Ligase 1 (Rnl1) efficiently ligates single-stranded RNA or DNA ends. It is often used for applications like 3'-end labeling of RNA. However, it is prone to creating side products like self-circularized RNAs. T4 RNA Ligase 2 (Rnl2) is more efficient at ligating nicks in double-stranded RNA and is less prone to forming circular products. Truncated versions of Rnl2 are particularly useful for ligating adapters in sequencing library preparation due to their higher fidelity.
Q3: At what temperature and for how long should I perform the ligation reaction?
A3: The optimal incubation conditions depend on the specific substrates and ligase used. A common starting point is incubation at 16°C overnight. This temperature is a compromise between the enzyme's optimal activity (higher temperatures) and the stability of the transiently annealed ends (lower temperatures). For some applications, incubation at 25°C for 2 hours or 37°C for 1 hour can also be effective, though potentially with lower efficiency or more side products.
Q4: How should I purify the final ligated tRNA product?
A4: Denaturing polyacrylamide gel electrophoresis (PAGE) is the most common and effective method for purifying the ligated tRNA product. This technique allows for the separation of the desired product from unligated tRNA, unligated oligonucleotide, and any side products based on size. After electrophoresis and visualization (e.g., UV shadowing or staining), the band corresponding to the correct size can be excised, and the RNA can be recovered by crush-and-soak elution followed by ethanol precipitation.
Data Presentation: Optimized Reaction Conditions
The following tables summarize key quantitative parameters for optimizing tRNA ligation reactions.
Table 1: T4 RNA Ligase 1 Reaction Components
| Component | Recommended Concentration/Amount | Notes |
|---|---|---|
| tRNA (Acceptor) | 1-20 pmol | Should have a free 3'-OH group. |
| RNA Oligo (Donor) | 2-40 pmol (1:1 to 10:1 molar ratio to acceptor) | Must have a 5'-phosphate group. |
| T4 RNA Ligase 1 | 10-20 units | Titrate for optimal results. |
| ATP | 1 mM | Critical for enzyme activity. |
| PEG 8000 | 15-25% (w/v) | Increases ligation efficiency. |
| DMSO | 10-15% (v/v) | Optional; reduces RNA secondary structure. |
| Total Volume | 20 µL | A smaller volume may concentrate inhibitors. |
Table 2: Incubation Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 16°C | Optimal balance between enzyme activity and substrate annealing. |
| 25°C | Faster reaction time, may be sufficient for some substrates. | |
| 37°C | Higher enzyme activity, but may destabilize RNA interactions. | |
| Duration | 16-18 hours (overnight) | Recommended for 16°C incubation to maximize yield. |
| | 1-4 hours | Sufficient for reactions at 25°C or 37°C. |
Experimental Protocols
Protocol 1: General tRNA Ligation using T4 RNA Ligase 1
This protocol describes the ligation of a 5'-phosphorylated RNA oligonucleotide to the 3'-OH of a tRNA molecule.
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice in the order listed:
-
Nuclease-free Water: to a final volume of 20 µL
-
10X T4 RNA Ligase Buffer: 2 µL (Final: 1X, contains MgCl₂)
-
ATP (10 mM stock): 2 µL (Final: 1 mM)
-
PEG 8000 (50% w/v stock): 6 µL (Final: 15%)
-
tRNA acceptor (e.g., 20 µM stock): 1 µL (Final: 20 pmol)
-
5'-PO₄ RNA donor (e.g., 40 µM stock): 1 µL (Final: 40 pmol)
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
T4 RNA Ligase 1 (10 U/µL): 1 µL (10 units)
-
-
Incubation: Mix gently by pipetting. Incubate the reaction at 16°C for 16 hours (overnight).
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0. Alternatively, proceed directly to purification.
Protocol 2: Purification of Ligated tRNA by Denaturing PAGE
-
Sample Preparation: To the 20 µL ligation reaction, add 20 µL of 2X RNA Loading Dye (containing formamide, urea, and tracking dyes). Heat the sample at 70°C for 5 minutes, then immediately place it on ice.
-
Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 8 M urea, 1X TBE).
-
Assemble the electrophoresis apparatus and pre-run the gel for 30-60 minutes to ensure uniform temperature.
-
Load the prepared sample into a well. Also load an appropriate ssRNA ladder.
-
Run the gel at a constant power until the desired separation is achieved (monitoring tracking dyes).
-
-
Product Visualization and Excision:
-
Carefully disassemble the gel plates.
-
Visualize the RNA bands by UV shadowing or by staining with a fluorescent dye (e.g., SYBR Gold).
-
Using a clean razor blade, excise the band corresponding to the expected size of the ligated tRNA product.
-
-
RNA Elution and Recovery:
-
Crush the excised gel slice into small pieces and transfer to a microcentrifuge tube.
-
Add 300-500 µL of gel elution buffer (e.g., 300 mM NaOAc pH 5.5, 1 mM EDTA, 0.1% SDS).
-
Incubate at 4°C overnight with gentle rotation.
-
Separate the elution buffer from the gel pieces using a spin filter.
-
Precipitate the RNA from the eluate by adding 2.5-3 volumes of 100% ethanol and a co-precipitant like GlycoBlue. Incubate at -80°C for at least 30 minutes.
-
Pellet the RNA by centrifugation at high speed for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
-
Visualizations
Caption: Experimental workflow for preparing modified tRNA via enzymatic ligation.
Caption: A decision-making workflow for troubleshooting low-yield tRNA ligation.
References
Dealing with sample degradation during tRNA isolation for Wybutosine analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with tRNA isolation, specifically for the analysis of the Wybutosine modification.
Troubleshooting Guide
This guide addresses common issues that can lead to sample degradation during tRNA isolation for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low tRNA Yield | RNase Contamination: Ubiquitous RNase enzymes can degrade tRNA during isolation.[1][2] | • Work in an RNase-free environment: Use certified RNase-free tips, tubes, and reagents. Clean work surfaces and equipment with RNase decontamination solutions.[2] • Use RNase inhibitors: Add β-mercaptoethanol (BME) to the lysis buffer (e.g., 10 µl of 14.3 M BME per 1 ml of lysis buffer). Commercially available RNase inhibitors can also be added to solutions. • Rapid inactivation of RNases: Immediately process or flash-freeze samples in liquid nitrogen after harvesting to prevent RNase activity. Homogenize tissues quickly in a strong denaturant like guanidine lysis buffer or TRIzol. |
| Inefficient Lysis/Homogenization: Incomplete disruption of cells or tissues can trap tRNA. | • Optimize homogenization: For tissues, homogenize in short bursts (30-45 seconds) with rest periods on ice to prevent overheating. Ensure no visible tissue chunks remain after lysis. | |
| Suboptimal RNA Extraction Method: The chosen protocol may not be efficient for small RNAs like tRNA. | • Consider a hot phenol extraction: This method is effective for isolating small RNAs. • Follow kit instructions carefully: If using a commercial kit, adhere to the recommended sample input amounts and elution volumes. Using a larger elution volume can increase yield, but will decrease concentration. | |
| Degraded tRNA (Smearing on Gel) | Sample Handling and Storage: Improper handling can lead to degradation before isolation begins. | • Immediate processing or storage: Process fresh samples immediately. If storage is necessary, use a stabilizing agent like RNALater and store at -20°C, or flash-freeze in liquid nitrogen and store at -80°C. • Avoid thawing: Do not allow frozen samples to thaw before they are in the presence of a lysis buffer containing RNase inhibitors. |
| RNase Contamination during Isolation: Introduction of RNases at any step will lead to degradation. | • Strict RNase-free technique: Wear gloves and change them frequently. Use dedicated, RNase-free solutions and labware. | |
| Chemical Degradation: RNA is susceptible to hydrolysis, especially at alkaline pH. | • Maintain appropriate pH: Store purified tRNA in a slightly acidic or neutral buffer (e.g., citrate buffer pH 6 or TE buffer pH 7.5). | |
| Low Purity (Poor A260/280 or A260/230 Ratios) | Contamination with Protein: A low A260/280 ratio (below 1.8) indicates protein contamination. | • Avoid overloading: Using too much starting material for your chosen isolation method can lead to inefficient protein removal. • Careful phase separation: If using a phenol-chloroform extraction, be meticulous when aspirating the aqueous phase to avoid the interphase where proteins collect. • Re-purify the sample: A second round of phenol:chloroform extraction and precipitation may be necessary to clean up the sample. |
| Contamination with Guanidine Salts or other Reagents: A low A260/230 ratio (below 1.0) suggests carryover of guanidine salts or other organic compounds from the lysis buffer. | • Ensure complete removal of wash buffers: When using silica spin columns, perform an extra spin to thoroughly dry the column before elution. • Precipitate the RNA: An ethanol precipitation with a salt can help remove contaminating reagents. | |
| Genomic DNA Contamination | Insufficient Homogenization or Phase Separation: Inadequate shearing of gDNA or carryover from the organic phase can lead to contamination. | • Thorough homogenization: Ensure the genomic DNA is well-sheared during the initial lysis step. • DNase treatment: Treat the purified RNA with DNase. For silica columns, an on-column DNase digestion can be performed. Alternatively, treat the eluted RNA with DNase followed by a cleanup step to remove the enzyme. |
| Loss of this compound Modification | Inherent tRNA Instability: The absence or alteration of modifications can render tRNA more susceptible to degradation. | • Gentle isolation methods: Minimize harsh treatments that could potentially affect the modification. The choice of extraction protocol may be critical; some studies have shown discrepancies in tRNA stability based on the isolation method used. • Work quickly and at low temperatures: Minimize the time the sample is at room temperature to reduce the activity of any degradative enzymes or chemical reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound analysis important?
A1: this compound (yW) is a hypermodified nucleoside found at position 37 of eukaryotic phenylalanine tRNA (tRNAPhe), adjacent to the anticodon. This modification is crucial for stabilizing the codon-anticodon interaction during protein synthesis, thereby preventing frameshift errors. Alterations in this compound levels have been linked to human diseases, including cancer, making it a potential biomarker and therapeutic target.
Q2: What is the best method for isolating tRNA for this compound analysis?
A2: While several methods can be used, a hot phenol-based extraction is often cited as an effective method for isolating small RNAs like tRNA with good integrity. Commercial kits designed for small RNA isolation are also a viable option. It is crucial to select a method that has been validated for preserving RNA modifications and to perform the chosen protocol consistently.
Q3: How can I prevent RNase contamination?
A3: Preventing RNase contamination requires a multi-faceted approach:
-
Dedicated Workspace: If possible, have a designated area for RNA work.
-
Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat. Change gloves frequently, especially after touching any non-RNase-free surfaces.
-
RNase-Free Materials: Use certified RNase-free pipette tips (with filters), microcentrifuge tubes, and solutions.
-
Decontamination: Treat work surfaces, pipettes, and centrifuges with RNase decontamination solutions.
-
RNase Inhibitors: Incorporate RNase inhibitors into your lysis buffers and other solutions where appropriate.
Q4: My A260/280 ratio is low. What should I do?
A4: A low A260/280 ratio indicates protein contamination. This can happen if too much starting material was used or if the phase separation during phenol-chloroform extraction was not clean. You can try to clean up your sample by performing another round of phenol:chloroform extraction followed by ethanol precipitation.
Q5: My A260/230 ratio is low. What does this mean?
A5: A low A260/230 ratio suggests contamination with residual guanidine salts from the lysis buffer or ethanol from wash steps. These contaminants can inhibit downstream enzymatic reactions. To remedy this, you can re-precipitate your RNA. If using a spin column, ensure the membrane is completely dry before eluting the RNA.
Q6: How should I store my purified tRNA?
A6: For long-term storage, tRNA should be stored at -80°C. It is best to store it in an RNase-free buffer with a slightly acidic to neutral pH, such as TE buffer (pH 7.5) or citrate buffer (pH 6), as alkaline conditions can promote RNA hydrolysis.
Q7: Can the lack of other tRNA modifications affect the stability of my sample?
A7: Yes. tRNA modifications, in general, contribute to the proper folding and stability of the tRNA molecule. The absence of certain modifications can lead to tRNA degradation by cellular quality control pathways. Therefore, conditions that might lead to a general loss of tRNA modifications could also contribute to the degradation of your specific tRNA of interest during sample handling and isolation.
Experimental Protocols
Hot Phenol Extraction for Small RNA Isolation
This protocol is adapted from methods known to be effective for small RNA recovery.
Materials:
-
Lysis Buffer: (e.g., a buffer containing guanidinium isothiocyanate) with 1% β-mercaptoethanol added fresh.
-
Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Isopropanol
-
75% Ethanol (made with RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize cell or tissue samples in 1 mL of Lysis Buffer per 50-100 mg of tissue or 107 cells.
-
Phenol Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds and incubate at 65°C for 10 minutes, with vortexing every 2 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Second Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Precipitation: Transfer the aqueous phase to a new tube. Add 0.1 volumes of 3 M Sodium Acetate and 1 volume of isopropanol. Mix and incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at 12,000 x g for 30 minutes at 4°C. A small white pellet should be visible.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all of the ethanol and briefly air-dry the pellet. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
Visualizations
Caption: Workflow for tRNA isolation using the hot phenol extraction method.
References
Technical Support Center: Wybutosine and Precursor Analysis in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Wybutosine (yW) and its biosynthetic precursors.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors in the this compound biosynthetic pathway that I should be looking for in my chromatograms?
A1: The key intermediates in the this compound (yW) biosynthetic pathway, formed sequentially from a modified guanosine (m¹G) at position 37 in tRNAPhe, are:
-
m¹G (1-methylguanosine)
-
yW-187 (imG-14 or 4-demethylwyosine)
-
yW-86 (7-aminocarboxypropyl-demethylwyosine)
-
yW-72
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yW-58 [1]
Q2: What are the typical columns and mobile phases used for the separation of this compound and its precursors?
A2: Reversed-phase HPLC, particularly with C18 (ODS) columns, is commonly used for the analysis of this compound and other modified nucleosides.[2] Typical mobile phases consist of a gradient of acetonitrile in an aqueous buffer.[2] Common buffers include ammonium acetate or formic acid, which are compatible with mass spectrometry.[2] The pH of the mobile phase is a critical parameter to optimize for achieving good separation.[3]
Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A3: Peak tailing for this compound, a relatively hydrophobic and complex molecule, can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Solution: Operate the mobile phase at a lower pH (e.g., around 3-4 with formic acid or an appropriate buffer) to suppress the ionization of silanol groups. Using a well-end-capped column can also minimize these interactions.
-
-
Metal Chelation: this compound's structure may allow for chelation with metal ions present in the sample, mobile phase, or HPLC system, leading to peak tailing.
-
Solution: Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Implement a robust column washing protocol between runs and periodically flush the column with a strong solvent.
-
Q4: I am observing poor resolution between this compound and one of its precursors. How can I improve the separation?
A4: To improve the resolution between closely eluting peaks like this compound and its precursors, consider the following strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time between peaks, often leading to better resolution.
-
Adjust the Mobile Phase pH: The charge state of this compound and its precursors can be altered by changing the pH, which in turn affects their retention and selectivity. Experiment with a pH range around the pKa values of your analytes.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.
-
Use a Different Stationary Phase: If other optimizations fail, consider a column with a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds like this compound.
Q5: I am experiencing a loss of this compound signal during my LC-MS analysis. What could be the reason?
A5: Loss of signal for this compound in LC-MS can be attributed to several factors:
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Sample Preparation: this compound is a hydrophobic modification, and there can be a loss of such hydrophobic modifications due to adhesion to labware, such as pipette tips and filter membranes, during sample preparation.
-
Chemical Instability: this compound can be sensitive to acidic and alkaline conditions. Ensure that the pH of your sample and mobile phase is within a stable range for the molecule.
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.
-
Solution: Improve sample clean-up procedures to remove interfering matrix components. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting species.
-
-
Source Conditions: Inappropriate ion source parameters (e.g., temperature, gas flows) can lead to poor ionization or in-source fragmentation.
-
Solution: Optimize the ESI source conditions specifically for this compound.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH to suppress silanol interactions (e.g., pH 3-4). Use a highly end-capped column. |
| Column contamination. | Flush the column with a strong solvent. Use a guard column. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Extra-column dead volume. | Use shorter, narrower ID tubing. Ensure all fittings are properly connected. | |
| Peak Fronting | Sample overload. | Dilute the sample. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Partially blocked column frit. | Reverse flush the column. If the problem persists, replace the frit or the column. |
| Injector issue. | Check the injector for proper operation and ensure the sample loop is not partially blocked. | |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase. |
Guide 2: Poor Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting or poorly separated peaks | Inadequate separation power. | Optimize the mobile phase gradient (make it shallower). |
| Suboptimal mobile phase pH. | Adjust the pH to alter the selectivity between the analytes. | |
| Inappropriate organic modifier. | Switch from acetonitrile to methanol or vice versa. | |
| Column aging. | Replace the column. | |
| Insufficient column efficiency. | Decrease the flow rate. Use a longer column or a column with smaller particles. |
Quantitative Data
Table 1: Example Retention Time of this compound (yWpA) under Specific LC-MS Conditions
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Retention Time (min) | Reference |
| yWpA | ODS reverse-phase (Intertsil ODS3, 5 µm, 2.1 x 250 mm) | 0.1% acetonitrile in 5 mM NH₄OAc (pH 5.3) | 60% acetonitrile in H₂O | 1–35% B in 0–35 min, 35–99% B in 35–40 min, 99% B in 40–50 min, 99–1% B in 50–50.1 min, 1% B in 50.1–60 min | 46.8 |
Note: Retention times are highly dependent on the specific HPLC/UHPLC system, column, and experimental conditions. This table serves as an example.
Experimental Protocols
Protocol 1: Sample Preparation of tRNA for Nucleoside Analysis
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tRNA Isolation: Isolate total tRNA from the biological source using a suitable RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Enzymatic Digestion:
-
Resuspend the purified tRNA in a nuclease P1 digestion buffer.
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Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
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Add a suitable alkaline phosphatase (e.g., bacterial alkaline phosphatase) and a compatible buffer to dephosphorylate the nucleoside monophosphates to nucleosides.
-
Incubate at 37°C for 1-2 hours.
-
-
Sample Cleanup:
-
After digestion, the sample may need to be cleaned to remove enzymes and other interfering substances. This can be achieved by ultrafiltration or solid-phase extraction (SPE).
-
Caution: Be mindful of potential loss of hydrophobic modified nucleosides like this compound during cleanup steps.
-
-
Final Preparation:
-
Dry the cleaned nucleoside mixture using a vacuum centrifuge.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
Protocol 2: General HPLC Method for this compound and Precursor Analysis
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector and preferably coupled to a mass spectrometer (LC-MS).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water (or 5 mM ammonium acetate, pH 5.3).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (or 60% acetonitrile in water).
-
-
Gradient Elution:
-
A typical gradient might start with a low percentage of mobile phase B (e.g., 1-5%) and gradually increase to a higher percentage (e.g., 35-60%) over 30-40 minutes to elute the more hydrophobic compounds like this compound. A steeper gradient can be used for faster screening.
-
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: 1-10 µL, depending on the sample concentration and the sensitivity of the detector.
-
Detection:
-
UV Detection: Monitor at a wavelength of 254 nm or 260 nm.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z values of this compound and its precursors.
-
Visualizations
Caption: Biosynthetic pathway of this compound from Guanosine.
Caption: Decision tree for troubleshooting poor resolution.
References
Strategies to minimize artifacts in tRNA modification analysis
Welcome to the technical support center for tRNA modification analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifacts and troubleshooting common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your tRNA modification analysis workflow.
Issue: Low tRNA Yield or RNA Degradation
Q1: I'm getting very low yields of tRNA after isolation, or my RNA appears degraded on a gel. What are the common causes and how can I fix this?
A1: Low tRNA yield and degradation are common issues that can significantly impact downstream analysis. Here are the primary causes and solutions:
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Incomplete Cell Lysis or Homogenization: If cells are not completely lysed, tRNA will not be efficiently released.
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Solution: Ensure your lysis buffer volume is sufficient for the amount of starting material. For tissues, ensure they are thoroughly homogenized. Using mechanical disruption methods like bead beating can improve lysis efficiency. For cultured cells, ensure accurate cell counts to use the appropriate amount of lysis reagent.[1][2]
-
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade RNA.
-
Solution: Maintain a sterile and RNase-free work environment. Use RNase-free reagents, plasticware, and filtered pipette tips. Work quickly and keep samples on ice whenever possible. The addition of RNase inhibitors to your lysis buffer is highly recommended.[3]
-
-
Improper Sample Storage and Handling: The integrity of tRNA is highly dependent on how the initial samples are handled and stored.
-
Solution: Snap-freeze fresh samples in liquid nitrogen immediately after collection and store them at -80°C.[3] For tissues, using a stabilization reagent can protect RNA integrity during storage. Avoid repeated freeze-thaw cycles.
-
-
Inefficient RNA Precipitation: Incomplete precipitation will lead to loss of RNA.
-
Solution: Ensure the correct volume of isopropanol or ethanol is used for precipitation and that the incubation is carried out at the appropriate temperature for a sufficient amount of time. Adding a co-precipitant like glycogen can help visualize the pellet and improve recovery of small RNAs like tRNA.
-
Issue: Artifacts in Mass Spectrometry-Based Analysis
Q2: My mass spectrometry data shows unexpected or inconsistent modification profiles. What could be causing these artifacts?
A2: Artifacts in mass spectrometry data can arise from several sources during sample preparation and analysis. Here are some key areas to troubleshoot:
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Incomplete Enzymatic Digestion: For nucleoside-level analysis, incomplete digestion of tRNA into individual nucleosides will lead to inaccurate quantification.
-
Solution: Optimize digestion conditions, including enzyme concentration, buffer composition, temperature, and incubation time. Ensure the use of a cocktail of nucleases (like nuclease P1) and phosphatases to achieve complete digestion.
-
-
Chemical Instability of Modifications: Some modified nucleosides are chemically labile and can be altered during sample preparation. A prominent example is the Dimroth rearrangement of 1-methyladenosine (m1A) to N6-methyladenosine (m6A) under alkaline conditions.
-
Solution: Maintain a neutral or slightly acidic pH during sample handling and storage to prevent this rearrangement. Be aware of other potential modifications that can be induced by sample preparation conditions.
-
-
Contaminants in the Sample: Salts, detergents, and other contaminants can interfere with ionization and lead to signal suppression or the appearance of artifact peaks.
-
Solution: Ensure thorough purification of the tRNA digest prior to LC-MS/MS analysis. Use high-purity solvents and reagents specifically designed for mass spectrometry.
-
Issue: Challenges in tRNA Sequencing
Q3: I'm having trouble getting good quality data from my tRNA sequencing experiments. What are the common pitfalls?
A3: tRNA sequencing is challenging due to the unique properties of tRNA molecules. Here are some common issues and how to address them:
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Reverse Transcriptase Stalling: The extensive modifications and stable secondary structure of tRNA can cause reverse transcriptase to stall, leading to incomplete cDNA synthesis and biased representation of tRNAs.
-
Solution: Use a highly processive and thermostable reverse transcriptase that is less sensitive to RNA structure. Pre-treating the tRNA with a demethylase enzyme mix can remove certain modifications that block reverse transcription.
-
-
Adapter Ligation Bias: The efficiency of adapter ligation can vary between different tRNA species, leading to skewed quantification.
-
Solution: Optimize ligation conditions and consider using methods that do not rely on traditional ligation, such as template-switching reverse transcriptases.
-
-
Read Misalignment: The high sequence similarity between tRNA isoacceptors and the presence of modifications can lead to difficulties in accurately aligning sequencing reads.
-
Solution: Use specialized alignment algorithms and software designed for tRNA sequencing data. Employing local alignment strategies can be more effective than global alignment for short, modified tRNA reads.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about tRNA modification analysis.
Q4: Why is it important to minimize artifacts in tRNA modification analysis?
Q5: What are the key differences in artifacts between mass spectrometry and sequencing-based approaches?
A5: Both methods have unique potential artifacts:
-
Mass Spectrometry: Prone to artifacts from chemical instability of modifications during sample preparation (e.g., Dimroth rearrangement), incomplete enzymatic digestion leading to inaccurate quantification, and ion suppression from contaminants.
-
Sequencing: Susceptible to biases from reverse transcriptase stalling due to modifications and RNA structure, inefficient adapter ligation, and challenges in read alignment due to the repetitive nature and modifications of tRNA.
Q6: How can I ensure the quality of my starting tRNA sample?
A6: High-quality starting material is fundamental for reliable results.
-
RNA Integrity: Assess RNA integrity using methods like gel electrophoresis to check for degradation.
-
Purity: Ensure the sample is free from contaminants like proteins, genomic DNA, and salts, which can inhibit downstream enzymatic reactions and interfere with analysis. Spectrophotometric ratios (A260/A280 and A260/230) can provide an initial assessment of purity.
-
Quantification: Accurately quantify your tRNA sample to ensure appropriate input for downstream applications.
Quantitative Data Summary
The following tables provide quantitative data to illustrate the impact of different experimental conditions and strategies on the quality of tRNA modification analysis.
Table 1: Impact of Storage Conditions on RNA Integrity
| Storage Condition | Time | Approximate % Intact RNA |
| Room Temperature | 1 hour | < 50% |
| 4°C | 24 hours | ~70-80% |
| -20°C | 1 week | ~80-90% |
| -80°C | > 1 year | > 95% |
| Snap-frozen in Liquid Nitrogen & Stored at -80°C | > 1 year | > 98% |
Note: These are approximate values and can vary depending on the sample type and initial quality. Data compiled from general knowledge on RNA stability and information suggesting rapid degradation at room temperature.
Table 2: Comparison of Demethylase Treatment on tRNA Sequencing Read-through
| Modification | Without Demethylase Treatment (Relative Read-through) | With Demethylase Treatment (Relative Read-through) |
| m1A | Low | High |
| m3C | Low | High |
| m1G | Moderate | High |
This table illustrates the principle that demethylase treatment removes modifications that cause reverse transcriptase to stall, thereby increasing the yield of full-length cDNA reads.
Experimental Workflows and Protocols
This section provides diagrams of key experimental workflows and detailed methodologies.
Experimental Workflow: tRNA Modification Analysis by LC-MS/MS
Caption: Workflow for tRNA modification analysis using LC-MS/MS.
Detailed Protocol: tRNA Isolation and Purification for Mass Spectrometry
1. Cell Lysis and Total RNA Extraction: a. Harvest cells by centrifugation and wash with ice-cold PBS. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to inactivate RNases. c. Homogenize the lysate, for tissue samples use a mechanical homogenizer. d. Perform a phenol-chloroform extraction to separate RNA from proteins and DNA. e. Precipitate the total RNA from the aqueous phase using isopropanol, followed by washing with 70% ethanol.
2. tRNA Enrichment: a. Resuspend the total RNA pellet in RNase-free water. b. Use a commercial kit or a size-exclusion chromatography method to enrich for small RNAs, including tRNA.
3. tRNA Purification (Optional, for specific tRNA analysis): a. For purification of a specific tRNA, methods like hybridization to a biotinylated DNA probe followed by streptavidin bead capture can be used. b. Elute the purified tRNA from the beads.
Experimental Workflow: tRNA Sequencing (DM-tRNA-seq)
Caption: Workflow for DM-tRNA-seq analysis.
Detailed Protocol: Enzymatic Digestion of tRNA for LC-MS
1. Digestion Setup: a. In a sterile, RNase-free microcentrifuge tube, combine 1-5 µg of purified tRNA with RNase-free water to a final volume of 20 µL. b. Add 2.5 µL of a 10X digestion buffer (e.g., 100 mM ammonium acetate, pH 5.3). c. Add a cocktail of enzymes for complete digestion:
- Nuclease P1 (to digest RNA to 5'-mononucleotides).
- Bacterial Alkaline Phosphatase (to remove the 5'-phosphate). d. The final enzyme concentrations should be optimized based on the manufacturer's instructions.
2. Incubation: a. Incubate the reaction mixture at 37°C for 2-4 hours. For some modifications, an overnight incubation may be necessary.
3. Post-Digestion Cleanup: a. After incubation, remove the enzymes to prevent interference with the LC-MS analysis. This can be done by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa) or by phenol-chloroform extraction followed by ethanol precipitation. b. Dry the resulting nucleoside mixture and resuspend in a suitable solvent for LC-MS analysis (e.g., mobile phase A).
References
Validation & Comparative
A Comparative Analysis of tRNA Modifications Across the Three Domains of Life
A Guide for Researchers, Scientists, and Drug Development Professionals
Post-transcriptional modifications of transfer RNA (tRNA) are a ubiquitous feature of life, playing a critical role in the fine-tuning of protein synthesis and other cellular processes. These chemical alterations, ranging from simple methylation to complex hypermodifications, are found in all three domains of life: Bacteria, Archaea, and Eukarya. Understanding the diversity and conservation of these modifications across species is crucial for advancements in molecular biology, disease diagnostics, and the development of novel therapeutics. This guide provides a comparative overview of tRNA modifications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Comparison of tRNA Modifications
The abundance and types of tRNA modifications can vary significantly across different species and even between different growth conditions.[1] On average, a bacterial tRNA contains about 8 modifications, while a eukaryotic tRNA has approximately 13.[1] These modifications are not randomly distributed; they are often concentrated in the anticodon loop to ensure proper codon recognition and in the tRNA core to maintain structural stability.[2]
Below is a summary of the distribution and relative abundance of some common tRNA modifications across representative species from the three domains of life. Data has been compiled from various studies utilizing quantitative techniques like liquid chromatography-mass spectrometry (LC-MS).
| Modification (Symbol) | Location | Bacteria (e.g., E. coli) | Archaea (e.g., H. volcanii) | Eukarya (e.g., S. cerevisiae, Human) |
| Pseudouridine (Ψ) | Various | Present | Present | Abundant |
| Dihydrouridine (D) | D-loop | Abundant | Rare or absent in thermophiles | Present |
| 1-methylguanosine (m¹G) | Position 37 | Present | Present | Present |
| N⁶-threonylcarbamoyladenosine (t⁶A) | Position 37 | Present | Present | Present |
| Wybutosine (yW) and derivatives | Position 37 of tRNAPhe | Absent | Present in some | Present |
| Queuosine (Q) | Wobble position (34) | Present | Present | Present |
| Lysidine (k²C) | Wobble position (34) of tRNAIle | Present | Absent | Absent |
| Agmatidine (agm²C) | Wobble position (34) of tRNAIle | Absent | Present | Absent |
| 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) | Wobble position (34) | Absent | Absent | Present in some tRNAs |
| Archaeosine (G⁺) | Position 15 | Absent | Present | Absent |
| 5-methylcytidine (m⁵C) | Various | Present | Present | Present |
Note: The abundance of specific modifications can be influenced by environmental factors and stress conditions.[2] For instance, the levels of certain methylated nucleosides in E. coli have been observed to change in response to heat shock.[2]
Experimental Protocols for tRNA Modification Analysis
Accurate quantification of tRNA modifications is essential for comparative studies. Several powerful techniques have been developed for this purpose, each with its own advantages and applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and quantitative method for analyzing the complete repertoire of ribonucleoside modifications in a given RNA sample.
Methodology:
-
tRNA Isolation: Isolate total RNA from the organism of interest. Purify the tRNA fraction using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reversed-phase HPLC.
-
MS/MS Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument first ionizes the nucleosides and then fragments them, generating a unique mass spectrum for each modification.
-
Quantification: Identify and quantify each modified nucleoside by comparing its retention time and mass spectrum to those of known standards. Quantification can be relative to the canonical nucleosides or absolute using stable isotope-labeled internal standards.
Modification-Induced Misincorporation tRNA Sequencing (mim-tRNAseq)
mim-tRNAseq is a high-throughput sequencing method that allows for the simultaneous quantification of tRNA abundance and the identification of specific modifications that cause misincorporations during reverse transcription.
Methodology:
-
Library Preparation:
-
Isolate total RNA and deacylate tRNAs.
-
Ligate a 3' adapter to the CCA end of mature tRNAs.
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) and a primer complementary to the 3' adapter. Certain modifications will cause the reverse transcriptase to misincorporate a nucleotide at that position.
-
Ligate a 5' adapter to the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Trim adapter sequences from the raw reads.
-
Align the reads to a reference library of tRNA sequences.
-
Analyze the frequency of misincorporations at specific positions to identify and quantify modifications like m¹A, m¹G, and m²²G.
-
Nanopore tRNA Sequencing (Nano-tRNAseq)
Nano-tRNAseq is a direct RNA sequencing method that can identify and quantify tRNA modifications without the need for reverse transcription or amplification.
Methodology:
-
Library Preparation:
-
Isolate total RNA and enrich for small RNAs.
-
Deacylate the tRNAs.
-
Ligate a sequencing adapter to the 3' end of the native tRNA molecules.
-
-
Nanopore Sequencing: Load the prepared library onto a nanopore sequencing device (e.g., Oxford Nanopore Technologies). As each native tRNA molecule passes through a nanopore, it creates a characteristic disruption in the electrical current.
-
Data Analysis:
-
The raw electrical signal is basecalled to determine the nucleotide sequence.
-
Deviations from the expected signal for canonical bases are indicative of the presence of a modification.
-
Specialized algorithms are used to identify and quantify different types of modifications based on their unique electrical signatures.
-
Visualizing tRNA Modification Pathways and Workflows
Understanding the complex interplay of enzymes and substrates in tRNA modification pathways, as well as the workflows of analytical techniques, can be greatly facilitated by visual diagrams.
tRNA Modification Signaling Pathway
Certain tRNA modifications are involved in cellular signaling pathways, acting as sensors of metabolic status. For example, the synthesis of mcm⁵s²U and t⁶A modifications on tRNALysUUU is linked to nutrient availability and stress responses.
Caption: A simplified signaling pathway illustrating how nutrient availability influences tRNA modification and cellular responses.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the major steps in the quantitative analysis of tRNA modifications using LC-MS/MS.
Caption: The experimental workflow for the quantitative analysis of tRNA modifications by LC-MS/MS.
Logical Relationship in tRNA Modification Analysis
This diagram illustrates the logical flow of information and decisions in a comparative tRNA modification study.
Caption: A logical workflow for a comparative analysis of tRNA modifications.
References
Unraveling the Functional Consequences of TYW Gene Knockout: A Comparative Phenotypic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the phenotypic repercussions of knocking out genes in the TYW family. This guide provides a comparative analysis of TYW1 and TYW2 knockout models, discusses the predicted phenotype for TYW3 knockout, and includes detailed experimental data and protocols.
The TYW gene family encodes enzymes essential for the biosynthesis of wybutosine (yW), a hypermodified guanosine found at position 37 of phenylalanine tRNA (tRNAPhe). This modification, located adjacent to the anticodon, plays a critical role in maintaining translational fidelity by stabilizing codon-anticodon interactions on the ribosome. The disruption of this pathway through the knockout of TYW genes can lead to a range of significant phenotypes, from neurodevelopmental abnormalities to altered cancer cell behavior. This guide provides an objective comparison of the observed and predicted consequences of TYW gene knockouts in various model systems.
Comparative Phenotypic Analysis of TYW Gene Knockouts
The following tables summarize the key phenotypic changes observed in organisms with knockouts of TYW1 and TYW2 genes. Due to a lack of available data on TYW3 knockout organisms, its section focuses on its established role and the predicted consequences of its absence.
Table 1: Phenotypic Analysis of TYW1 Knockout Organisms
| Organism/Cell Line | Phenotype | Quantitative Data | Reference |
| Mouse (Mus musculus) | Impaired Neurodevelopment: - Reduced cortical layer thickness - Abnormal neuronal morphology | - Superficial cortical layers (II-III) thickness significantly reduced in Tyw1-/- mice compared to wild-type.[1] - Significant reduction in dendritic spine density and length in the prefrontal cortex of Tyw1-/- mice.[2] | [1][2] |
| Yeast (Saccharomyces cerevisiae) | Increased Sensitivity to Iron Toxicity: - Deletion of TYW1 in a Δccc1 strain (vacuolar iron importer mutant) leads to increased sensitivity to high iron concentrations. | - Increased iron sensitivity of Δccc1Δtyw1 strain can be suppressed by overexpression of iron-sulfur cluster enzymes. |
Table 2: Phenotypic Analysis of TYW2 Knockout Organisms
| Organism/Cell Line | Phenotype | Quantitative Data | Reference |
| Human Colon Cancer Cell Lines (HCT-116, SW480) | Increased Ribosomal Frameshifting: - Loss of TYW2 leads to hypomodification of tRNAPhe and an increase in -1 ribosomal frameshift events. | - Significant increase in the frameshifting frequency in TYW2 CRISPR/Cas9 KO HCT-116 and SW480 cells compared to wild-type cells.[3] | |
| Enhanced Cell Migration and Invasion: - TYW2 knockout promotes epithelial-to-mesenchymal transition (EMT), leading to increased cell motility. | - TYW2 CRISPR/Cas9 KO HCT-116 and SW480 cells showed a significant increase in the number of migrated cells in a Transwell assay after 48 hours compared to wild-type cells. | ||
| Altered Gene Expression: - Downregulation of the tumor suppressor gene ROBO1. | - Loss of ROBO1 transcript and protein levels in TYW2 CRISPR/Cas9 inactivated HCT-116 and SW480 cells. |
TYW3: Predicted Phenotype Based on Function
TYW3 is a crucial S-adenosyl-L-methionine (SAM)-dependent methyltransferase in the this compound biosynthesis pathway. It catalyzes the methylation of the N4 position of the 7-aminocarboxypropyl-demethylwyosine (yW-72) intermediate. Given its essential role, a knockout of TYW3 would be expected to halt the biosynthesis of this compound, leading to an accumulation of the yW-72 intermediate and a complete absence of the final yW modification on tRNAPhe.
The predicted phenotypic consequences of a TYW3 knockout would likely mirror those observed in other knockouts within the same pathway, such as increased ribosomal frameshifting and impaired translational fidelity. This could manifest in a variety of cellular defects depending on the organism and cell type, potentially impacting cell growth, differentiation, and stress responses. While diseases like Leukodystrophy and Sjogren-Larsson Syndrome are associated with TYW3, direct knockout studies are needed to confirm these phenotypic outcomes.
Key Signaling Pathways and Experimental Workflows
To visualize the molecular context of TYW gene function and the experimental approaches used to study their knockout phenotypes, the following diagrams are provided.
Experimental Protocols
Ribosomal Frameshift Assay (Dual-Luciferase Reporter Assay)
This protocol is adapted from standard dual-luciferase reporter assay procedures used to quantify programmed ribosomal frameshifting.
a. Materials:
-
Dual-luciferase reporter vector containing a slippery sequence and a -1 frame reporter gene (e.g., Firefly luciferase) downstream of an in-frame control reporter gene (e.g., Renilla luciferase).
-
TYW2 knockout and wild-type cell lines (e.g., HCT-116, SW480).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Dual-Glo® Luciferase Assay System (Promega) or similar.
-
Luminometer.
-
Passive Lysis Buffer (Promega).
b. Procedure:
-
Cell Seeding: Seed TYW2 knockout and wild-type cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis:
-
Remove the growth medium and wash the cells with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the frameshift efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize the results of the knockout cells to the wild-type cells.
Neuronal Morphology Analysis (Golgi-Cox Staining)
This protocol provides a detailed method for Golgi-Cox staining to visualize and analyze neuronal morphology.
a. Materials:
-
FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or prepare solutions individually:
-
Solution A: Potassium dichromate and Mercuric chloride
-
Solution B: Potassium chromate
-
Solution C: Tissue protectant solution
-
-
Mouse brains (TYW1 knockout and wild-type).
-
Vibratome or cryostat.
-
Microscope slides.
-
Mounting medium.
-
Microscope with camera lucida or digital imaging system.
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).
b. Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde.
-
Dissect the brain and immerse it in a mixture of Solutions A and B for 2 weeks in the dark.
-
-
Cryoprotection: Transfer the brain to Solution C and store for 2-7 days at 4°C in the dark.
-
Sectioning:
-
Freeze the brain and section it coronally or sagittally at 100-200 µm thickness using a vibratome or cryostat.
-
Mount the sections on gelatin-coated slides.
-
-
Staining:
-
Rinse the sections in distilled water.
-
Immerse the slides in a 1:1 mixture of developer solution for 10 minutes.
-
Rinse in distilled water.
-
Dehydrate through a graded series of ethanol (50%, 75%, 95%, 100%).
-
Clear in xylene.
-
-
Mounting: Coverslip the slides with a suitable mounting medium.
-
Image Acquisition and Analysis:
-
Acquire images of well-impregnated neurons using a bright-field microscope.
-
Trace the dendritic arbors and quantify dendritic length, branch points, and spine density using appropriate image analysis software.
-
tRNA Modification Analysis (LC-MS/MS)
This protocol outlines the general steps for tRNA isolation and analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the modification status.
a. Materials:
-
TYW knockout and wild-type cells or tissues.
-
TRIzol or other RNA extraction reagent.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
C18 reverse-phase column.
b. Procedure:
-
Total RNA Extraction: Extract total RNA from cells or tissues using TRIzol according to the manufacturer's protocol.
-
tRNA Isolation: Isolate the tRNA fraction from the total RNA, for example, by size-exclusion chromatography or using a commercial kit.
-
tRNA Digestion:
-
Digest the purified tRNA to nucleosides using nuclease P1.
-
Dephosphorylate the resulting nucleoside 5'-monophosphates with bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase column coupled to a mass spectrometer.
-
Separate the nucleosides using a gradient of an appropriate mobile phase.
-
Detect and quantify the different nucleosides based on their mass-to-charge ratio and retention time.
-
-
Data Analysis: Compare the abundance of this compound and its precursors in the tRNA from knockout and wild-type samples to determine the effect of the gene knockout on tRNA modification.
Conclusion
The phenotypic analysis of TYW gene knockout organisms reveals the critical role of the this compound modification in ensuring translational fidelity and its impact on diverse biological processes. The knockout of TYW1 leads to significant neurodevelopmental defects in mice, highlighting its importance in the proper formation and function of the nervous system. In contrast, the loss of TYW2 in cancer cells promotes a more aggressive phenotype characterized by increased ribosomal frameshifting, enhanced cell migration, and the downregulation of tumor suppressor genes. While direct knockout data for TYW3 is currently unavailable, its essential enzymatic function strongly suggests that its absence would lead to similar, if not more severe, defects in protein synthesis.
The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating the TYW gene family and its role in health and disease. Further studies, particularly the generation and characterization of TYW3 knockout models, are crucial to fully elucidate the function of this important gene family and to explore its potential as a therapeutic target.
References
Validating the Identity of Wybutosine Intermediates: A Comparative Guide to Chemical Synthesis and Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the identity of Wybutosine (yW) intermediates, crucial components in the biosynthesis of the hypermodified nucleoside essential for accurate protein synthesis. Given that the chemical synthesis of several yW intermediates has not yet been achieved, robust analytical validation is paramount.[1] This document details and compares the preeminent analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with an alternative chemical cleavage assay.
Introduction to this compound and its Intermediates
This compound is a complex tricyclic nucleoside found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), adjacent to the anticodon.[2][3] It plays a critical role in stabilizing codon-anticodon interactions, thereby ensuring translational fidelity.[4][5] The biosynthesis of this compound is a multi-step enzymatic process starting from guanosine and involving a series of intermediates. The identity of these intermediates is primarily inferred from mass spectrometry data.
The established biosynthetic pathway involves the sequential action of several enzymes, including TRM5, TYW1, TYW2, TYW3, and TYW4, leading to the formation of key intermediates such as m1G, yW-187 (4-demethylwyosine), yW-86, yW-72, and yW-58.
Comparison of Validation Methodologies
The validation of this compound intermediates predominantly relies on sophisticated analytical techniques due to the lack of synthetic standards for many of these molecules. Here, we compare the gold-standard mass spectrometry-based approach with a chemical cleavage method.
Table 1: Comparison of Analytical Methods for Validating this compound Intermediates
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Hydrochloric Acid/Aniline (HCl/Aniline) Cleavage Assay |
| Principle | Separation of intermediates by liquid chromatography followed by mass-to-charge ratio and fragmentation pattern analysis for structural elucidation and quantification. | Chemical excision of the this compound base by acid hydrolysis, creating an abasic site, followed by aniline-induced strand scission at the abasic site. |
| Information Provided | Provides precise molecular weight, structural information (through fragmentation), and quantitative data. | Indicates the presence or absence of the this compound modification; primarily qualitative or semi-quantitative. |
| Sensitivity | High (picogram to femtogram range). | Lower than LC-MS/MS. |
| Specificity | High; can distinguish between isomers and molecules with similar masses based on retention time and fragmentation patterns. | Specific for the this compound base, which is susceptible to acid-catalyzed removal. |
| Throughput | Moderate to high, with modern UPLC systems offering rapid analysis. | Lower; involves multiple incubation and precipitation steps. |
| Equipment | Requires specialized and expensive LC-MS/MS instrumentation. | Requires standard laboratory equipment (heating block, centrifuge). |
| Expertise | Requires significant expertise in instrument operation and data analysis. | Relatively simple to perform with basic molecular biology skills. |
| Limitations | Ion suppression effects can impact quantification. Isomers can sometimes be challenging to differentiate without standards. | Does not provide structural information on the modification itself. Indirectly detects the modification through its absence. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Intermediate Analysis
This protocol is a composite based on established methods for the analysis of modified nucleosides in tRNA.
a) Sample Preparation: Enzymatic Digestion of tRNA
-
Isolate total tRNA from the desired biological source.
-
To 1 µg of purified tRNA, add 50 units of RNase T1 in a 200 mM ammonium acetate buffer.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Lyophilize the digested sample and reconstitute it in the initial mobile phase for LC-MS analysis.
b) Liquid Chromatography
-
Column: ODS reverse-phase column (e.g., Intertsil ODS3, 5 µm, 2.1 × 250 mm).
-
Mobile Phase A: 5 mM ammonium acetate (pH 5.3) with 0.1% acetonitrile.
-
Mobile Phase B: 60% acetonitrile in water.
-
Gradient:
-
1-35% B over 0-35 minutes
-
35-99% B over 35-40 minutes
-
Hold at 99% B for 10 minutes
-
Return to 1% B and equilibrate for 10 minutes.
-
-
Flow Rate: 200 µL/min.
c) Mass Spectrometry
-
Instrument: Ion trap or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Spray Voltage: 4-5 kV.
-
Capillary Temperature: 270-275°C.
-
Data Acquisition: Full scan mode to detect parent ions of expected intermediates and product ion scan (MS/MS) for structural confirmation. Collision energy for MS/MS is typically optimized for each intermediate but is often in the range of 25-30%.
Hydrochloric Acid/Aniline (HCl/Aniline) Cleavage Assay
This protocol is designed to detect the presence of this compound by cleaving the tRNA at the modified site.
a) Reagent Preparation
-
Working HCl solution: Prepare a 1:100 dilution of 37% HCl in water (stock), then dilute the stock 1:40 in water to get the working solution.
-
Working Aniline solution (0.5 M, pH 4.5): To 8.2 mL of water, add 910 µL of aniline and 795 µL of glacial acetic acid. Prepare fresh and protect from light.
-
5 mM Potassium Hydroxide (KOH)
-
3 M Sodium Acetate (pH 5.2)
b) Cleavage Protocol
-
In a microcentrifuge tube, mix 10 µg of RNA with water to a final volume of 30 µL.
-
Add 20 µL of working HCl solution and incubate at 37°C for 3 hours to excise the this compound base.
-
Neutralize the reaction by adding 11.38 µL of 5 mM KOH.
-
To the neutralized RNA, add 12 µL of the working aniline solution.
-
Incubate at 60°C for 20 minutes to induce strand scission at the abasic site.
-
Precipitate the RNA using ethanol and sodium acetate.
-
Analyze the cleavage products by Northern blotting or gel electrophoresis to observe the cleaved tRNA fragments. The presence of smaller fragments indicates the initial presence of this compound.
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic pathway for the biosynthesis of this compound from guanosine.
Experimental Workflow for LC-MS/MS Validation
Caption: Workflow for the validation of this compound intermediates using LC-MS/MS.
Logical Flow of the HCl/Aniline Cleavage Assay
Caption: Decision logic for the HCl/Aniline cleavage assay to detect this compound.
References
- 1. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. shimadzu.com [shimadzu.com]
The Unseen Player: Analyzing Translational Efficiency in the Absence of Wybutosine
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein synthesis is paramount. This guide provides a comparative analysis of translational efficiency in the presence and absence of Wybutosine, a critical modified nucleoside in transfer RNA (tRNA). We delve into the experimental data that illuminates the consequences of its absence and the methodologies used to uncover these findings.
This compound (yW) is a hypermodified guanosine analog found at position 37, immediately adjacent to the anticodon of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea.[1][2] Its primary role is to ensure the accuracy and efficiency of protein synthesis by stabilizing the codon-anticodon interaction, particularly for the phenylalanine codons UUU and UUC.[1] The absence of this complex modification has been shown to increase the frequency of ribosomal frameshifting, a phenomenon where the ribosome shifts its reading frame, leading to the production of non-functional or aberrant proteins.[1]
Quantitative Analysis of Ribosomal Frameshifting
The impact of this compound deficiency on translational fidelity can be quantified by measuring the rate of ribosomal frameshifting. A common method to achieve this is the dual-luciferase reporter assay. In this system, two different luciferase genes (e.g., Renilla and Firefly) are placed in different reading frames downstream of a known "slippery sequence" where frameshifting is prone to occur. An increase in the expression of the second luciferase, which is in the -1 reading frame, indicates a higher rate of frameshifting.
While specific quantitative data for frameshifting in a this compound-deficient yeast model using a dual-luciferase assay was not found in the immediate search results, studies on HIV-1, which relies on a programmed -1 ribosomal frameshift for the expression of its Gag-Pol polyprotein, have highlighted the importance of host cell tRNA modifications.[3] One study demonstrated that deleting the TYW1 gene, which is essential for this compound biosynthesis, in human cells led to an increase in ribosomal frameshifting on an HIV gag-pol reporter construct. However, the precise quantitative fold-increase was not detailed in the available abstracts.
Table 1: Comparative Ribosomal Frameshifting Efficiency
| Condition | Reporter System | Organism/Cell Line | Frameshifting Efficiency (%) | Fold Change (vs. Wild-Type) | Reference |
| Wild-Type (with this compound) | HIV gag-pol dual-luciferase | Human T-lymphoid cells | ~10% | 1 | |
| This compound-deficient (e.g., ΔTYW1) | HIV gag-pol dual-luciferase | Human T-lymphoid cells | Data not available | Data not available | |
| Wild-Type (with this compound) | Ty1 element reporter | Saccharomyces cerevisiae | ~20-40% | 1 | |
| This compound-deficient (e.g., ΔTYW1) | Ty1 element reporter | Saccharomyces cerevisiae | Data not available | Data not available |
Note: The table above is a template based on available information. Specific quantitative data for this compound-deficient models needs to be generated through dedicated experiments.
Global Analysis of Translational Efficiency via Ribosome Profiling
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a snapshot of all the ribosome positions on mRNAs within a cell at a specific moment. By sequencing the mRNA fragments protected by ribosomes, researchers can determine the density of ribosomes on each transcript, which is a direct measure of its translation efficiency.
In a this compound-deficient background (e.g., a TYW1 knockout yeast strain), ribosome profiling could reveal several key insights:
-
Altered Ribosome Occupancy: An increase in ribosome density upstream of slippery sequences (e.g., stretches of UUU or UUC codons) might indicate ribosome pausing due to inefficient decoding by the unmodified tRNAPhe.
-
Identification of Frameshifted Products: Analysis of the three-nucleotide periodicity of ribosome footprints can reveal shifts in the reading frame, providing a genome-wide view of frameshifting events.
-
Changes in Protein Output: By comparing ribosome profiling data with total mRNA sequencing (RNA-Seq) data, the translational efficiency of each gene can be calculated. This would allow for a direct comparison of protein output between wild-type and this compound-deficient cells.
Table 2: Hypothetical Ribosome Profiling Data Analysis
| Gene Category | Wild-Type (TE) | This compound-deficient (TE) | Fold Change in TE | Potential Interpretation |
| Genes with high Phe codon usage | High | Potentially Reduced | < 1 | Inefficient translation of Phe-rich codons |
| Genes downstream of slippery sequences | Normal | Potentially Increased (frameshifted) | > 1 | Increased frameshifting leading to alternative protein products |
| Housekeeping genes | Normal | Normal | ~1 | Minimal impact on general translation |
TE: Translational Efficiency (Ribosome density / mRNA abundance). This table represents a hypothetical outcome to guide experimental interpretation.
Proteomic Analysis of this compound-Deficient Cells
Mass spectrometry-based quantitative proteomics offers a direct approach to compare the protein landscape of wild-type and this compound-deficient cells. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed to identify and quantify thousands of proteins simultaneously.
A comparative proteomic study would be expected to reveal:
-
Downregulation of proteins encoded by genes rich in phenylalanine codons.
-
Appearance of novel, truncated, or extended protein isoforms resulting from ribosomal frameshifting.
-
Upregulation of stress-response proteins, indicating cellular stress due to proteotoxic effects of aberrant protein synthesis.
Table 3: Expected Outcomes from Comparative Proteomics
| Protein Category | Expected Abundance Change in this compound-deficient cells | Rationale |
| Phe-rich proteins | Decreased | Reduced translational efficiency of their corresponding mRNAs. |
| Frameshift-dependent proteins (e.g., viral polyproteins) | Increased | Higher frequency of ribosomal frameshifting. |
| Chaperones and proteasome subunits | Increased | Cellular response to misfolded and aggregated proteins resulting from translational errors. |
Compensatory Mechanisms
The absence of a critical modification like this compound may trigger compensatory mechanisms within the cell. While the search results did not provide specific examples of alternative tRNA modifications that functionally replace this compound, it is plausible that cells might upregulate other tRNA modifications that enhance translational fidelity or increase the expression of specific chaperones to mitigate the effects of protein misfolding. Further research is needed to elucidate these potential adaptive responses.
Experimental Protocols
Dual-Luciferase Reporter Assay for Frameshifting Analysis in Yeast
This protocol is adapted from established methods for studying translational recoding in Saccharomyces cerevisiae.
-
Vector Construction:
-
Construct a yeast expression vector containing the Renilla luciferase (Rluc) gene followed by a slippery sequence of interest (e.g., from the Ty1 retrotransposon or a synthetic sequence).
-
Clone the Firefly luciferase (Fluc) gene downstream of the slippery sequence in the -1 reading frame relative to Rluc.
-
Create a control vector where Fluc is in the same reading frame as Rluc (0 frame control) to establish a baseline for 100% read-through.
-
-
Yeast Transformation:
-
Transform wild-type and this compound-deficient (e.g., ΔTYW1) yeast strains with the reporter and control plasmids.
-
-
Cell Lysis and Luciferase Assay:
-
Grow the transformed yeast cultures to mid-log phase.
-
Harvest the cells and prepare cell lysates.
-
Measure the Rluc and Fluc activities using a dual-luciferase assay system.
-
-
Calculation of Frameshifting Efficiency:
-
Frameshifting efficiency (%) = [ (Fluc-1 frame / Rluc-1 frame) / (Fluc0 frame / Rluc0 frame) ] x 100
-
Ribosome Profiling in Saccharomyces cerevisiae
This protocol provides a general workflow for ribosome profiling in yeast.
-
Cell Harvesting and Lysis:
-
Grow wild-type and this compound-deficient yeast cultures to the desired density.
-
Treat with cycloheximide to arrest translating ribosomes.
-
Rapidly harvest and flash-freeze the cells in liquid nitrogen.
-
Lyse the cells under cryogenic conditions to preserve ribosome-mRNA complexes.
-
-
Ribosome Footprint Generation:
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Isolate monosomes by sucrose density gradient centrifugation.
-
-
Library Preparation and Sequencing:
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Perform size selection (typically 28-30 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription and PCR amplification to generate a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the yeast genome.
-
Calculate ribosome density for each gene.
-
Analyze the three-nucleotide periodicity to identify reading frames and frameshift events.
-
Normalize ribosome footprint counts to mRNA abundance (from a parallel RNA-Seq experiment) to determine translational efficiency.
-
Visualizing the Impact: Workflows and Pathways
To better illustrate the experimental and biological processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Biosynthesis of this compound and its role in ensuring translational fidelity.
Caption: Workflow for the dual-luciferase frameshifting assay.
Caption: Experimental workflow for ribosome profiling.
References
Unveiling Functional Conservation: A Comparative Guide to Cross-Species Complementation Assays for Wybutosine Synthesis Genes
For researchers, scientists, and drug development professionals, understanding the functional conservation of essential gene pathways across species is paramount. This guide provides a comparative analysis of cross-species complementation assays for Wybutosine (yW) synthesis genes, offering insights into the interchangeability of human and yeast orthologs. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a valuable resource for designing and interpreting complementation studies in the context of this critical tRNA modification pathway.
This compound is a complex, hypermodified guanosine found at position 37 in the anticodon loop of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. This modification is crucial for maintaining translational reading frame fidelity. The biosynthesis of this compound is a multi-step enzymatic process involving a conserved set of enzymes. In the budding yeast Saccharomyces cerevisiae, these enzymes are encoded by the TYW1, TYW2, TYW3, and TYW4 genes. The existence of human homologs to these yeast genes raises the question of their functional equivalence, which can be effectively addressed through cross-species complementation assays.
Comparative Analysis of this compound Synthesis Gene Complementation
Cross-species complementation assays in yeast are a powerful tool to assess the functional conservation of genes between yeast and other organisms, including humans. In this assay, a yeast strain with a mutation in a specific gene is transformed with a plasmid expressing its human homolog. If the human protein can rescue the mutant phenotype of the yeast, it demonstrates functional conservation.
While comprehensive comparative data for all human TYW homologs in yeast is not extensively available in the published literature, studies on individual genes provide strong evidence for functional conservation.
Quantitative Data Summary
| Yeast Gene | Human Homolog | Complementation Status | Supporting Evidence |
| TYW1 | TYW1 | Not experimentally demonstrated in vivo | Human TYW1 is a probable component of the this compound biosynthesis pathway[1]. It is known to be an iron-sulfur protein required for the synthesis of the this compound-modified tRNA in yeast[2][3]. |
| TYW2 | TYW2 | Complemented | Human TYW2 (hTYW2) has been shown to be active in a yeast ΔTYW2 strain and can synthesize the this compound of yeast tRNAPhe. |
| TYW3 | TYW3 | Complemented | In vivo complementation of a yeast ΔTYW3 deletion strain with various TYW3 constructs has been successfully performed, indicating the human homolog is functional in yeast. |
| TYW4 | TYW4 | Not experimentally demonstrated in vivo | The human TYW4 homolog is a probable S-adenosyl-L-methionine-dependent methyltransferase involved in the this compound biosynthesis pathway. |
Experimental Protocols
Detailed Methodology for Cross-Species Complementation Assay of this compound Synthesis Genes
This protocol outlines the key steps for performing a cross-species complementation assay to test the function of a human TYW gene in a corresponding yeast mutant.
1. Yeast Strain and Plasmid Preparation:
-
Yeast Strains: Obtain or construct deletion mutants for each of the TYW genes (tyw1Δ, tyw2Δ, tyw3Δ, tyw4Δ) in a suitable S. cerevisiae background strain (e.g., BY4741). These strains will serve as the hosts for the complementation assay.
-
Expression Plasmids: Clone the full-length cDNAs of the human TYW homologs (hTYW1, hTYW2, hTYW3, hTYW4) into a yeast expression vector. A common choice is a low-copy number (CEN/ARS) plasmid containing a constitutive promoter (e.g., GPD) and a selectable marker (e.g., URA3).
-
Control Plasmids:
-
Empty vector (negative control).
-
Vector containing the corresponding wild-type yeast TYW gene (positive control).
-
2. Yeast Transformation:
-
Transform the respective yeast mutant strains with the human homolog expression plasmid, the empty vector, and the positive control plasmid using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
3. Selection and Growth Phenotype Analysis:
-
Plate the transformed yeast cells on synthetic complete (SC) medium lacking the appropriate nutrient to select for transformants carrying the plasmid (e.g., SC-Ura for a URA3 plasmid).
-
Spot Assay (Qualitative):
-
Grow the transformed yeast strains in liquid selective medium to mid-log phase.
-
Normalize the cell densities (e.g., to an OD600 of 1.0).
-
Prepare five-fold serial dilutions of each culture.
-
Spot 5 µL of each dilution onto selective agar plates.
-
Incubate the plates at 30°C for 2-3 days and document the growth. Complementation is indicated by the growth of the strain expressing the human homolog, comparable to the positive control.
-
-
Growth Curve Analysis (Quantitative):
-
Inoculate the transformed strains into liquid selective medium in a microplate reader.
-
Measure the optical density (OD600) at regular intervals over a 48-72 hour period.
-
Plot the growth curves (OD600 vs. time) to compare the growth rates of the different strains.
-
4. Analysis of this compound Modification:
-
tRNA Isolation:
-
Grow larger cultures of the complemented yeast strains.
-
Isolate total tRNA from the yeast cells.
-
-
tRNA Digestion and Nucleoside Analysis:
-
Digest the purified tRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
-
HPLC or LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of this compound.
-
Compare the this compound levels in the yeast mutant transformed with the human homolog to the wild-type, empty vector, and positive control strains. Successful complementation will show restoration of this compound synthesis.
-
Visualizing the Pathways and Processes
This compound Biosynthesis Pathway
Caption: The enzymatic pathway for this compound biosynthesis in S. cerevisiae.
Experimental Workflow for Cross-Species Complementation
Caption: Workflow for a cross-species complementation assay.
References
The Crucial Role of Wybutosine in Maintaining Reading Frame Fidelity In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the fidelity of protein synthesis is paramount. Errors in maintaining the translational reading frame can lead to the production of non-functional or even toxic proteins, with implications for a host of diseases. At the forefront of the cellular mechanisms that safeguard against such errors is the hypermodified nucleoside, Wybutosine (yW). Located at position 37 of phenylalanine tRNA (tRNAPhe), adjacent to the anticodon, this compound plays a critical role in stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting.
This guide provides a comparative analysis of the in vivo validation of this compound's function in maintaining the reading frame. We will delve into the experimental data that substantiates its role, compare the methodologies used for its study, and contrast its importance with other tRNA modifications.
The Mechanism of this compound in Preventing Frameshifting
This compound's unique tricyclic structure is key to its function. It enhances the stacking interactions with adjacent bases in the anticodon loop of tRNAPhe, which restricts the flexibility of the anticodon. This rigidity is crucial when the ribosome encounters "slippery sequences," particularly those rich in uridine, which are prone to causing the ribosome to shift its reading frame. In the absence of this compound, the anticodon has more conformational freedom, increasing the likelihood of a slip and the resulting frameshift.
Figure 1. Mechanism of this compound in maintaining the reading frame.
Quantifying the Impact of this compound Deficiency on Frameshifting
The most direct way to validate this compound's role in vivo is to observe the consequences of its absence. This is typically achieved by knocking out genes essential for its biosynthesis, such as TYW1. The resulting increase in ribosomal frameshifting is then quantified using reporter assays.
| Model Organism | Genotype | Reporter System | Frameshift Sequence | Observed Increase in Frameshifting | Reference |
| Human HeLa Cells | TYW1 knockout | Dual-fluorescent (mCherry/GFP) | HIV gag-pol | ~6% increase in GFP/mCherry ratio | [1] |
| Saccharomyces cerevisiae | trm5Δ (lacks m¹G, a yW precursor) | Dual-luciferase | Ty1 element | Significant increase (specific % not stated) | [2] |
| Saccharomyces cerevisiae | elp3Δ (lacks mcm⁵U modification) | Dual-luciferase (HIS4A::lacZ) | Modified Ty1 element | 4.5-fold increase | [3] |
| Saccharomyces cerevisiae | urm1Δ (lacks s²U modification) | Dual-luciferase (HIS4A::lacZ) | Modified Ty1 element | 4.5-fold increase | [3] |
Experimental Methodologies for Studying Frameshifting
Several in vivo techniques are employed to measure the efficiency of ribosomal frameshifting. Each has its advantages and limitations, making the choice of method dependent on the specific research question.
Dual-Reporter Assays (Luciferase and Fluorescent)
These are the most common methods for quantifying frameshifting efficiency. A slippery sequence is placed between two reporter genes (e.g., Renilla and Firefly luciferase, or mCherry and GFP) in different reading frames. The expression of the second reporter is dependent on a frameshift event. The ratio of the expression of the two reporters provides a quantitative measure of frameshifting frequency.
Comparison of Dual-Reporter Systems:
| Feature | Dual-Luciferase Assay | Dual-Fluorescent Assay |
| Principle | Enzymatic reaction producing light | Excitation and emission of light |
| Sensitivity | Generally higher | Can be lower due to autofluorescence |
| Throughput | High, suitable for plate-based assays | Amenable to high-throughput microscopy and flow cytometry |
| Temporal Resolution | Endpoint measurement | Can be used for real-time imaging in living cells |
| Equipment | Luminometer | Fluorescence microscope or flow cytometer |
Experimental Protocol: Dual-Luciferase Reporter Assay for Frameshifting
This protocol is a generalized procedure based on common practices in the field.
1. Plasmid Construction:
-
A dual-luciferase reporter plasmid is constructed. The Renilla luciferase (RLuc) gene is in the 0-frame, followed by the frameshift-inducing sequence (e.g., from a virus or a synthetic slippery sequence). The Firefly luciferase (FLuc) gene is cloned in the +1 or -1 reading frame relative to RLuc.
-
A control plasmid is also created where FLuc is in the same frame as RLuc, representing 100% "frameshifting."
2. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or a yeast strain) is cultured under standard conditions.
-
For mammalian cells, transfection is performed using a lipid-based reagent. For yeast, a transformation protocol (e.g., lithium acetate method) is used.
3. Cell Lysis:
-
24-48 hours post-transfection, cells are harvested and lysed using a passive lysis buffer.
4. Luciferase Assay:
-
The cell lysate is transferred to a luminometer plate.
-
FLuc substrate is added, and the luminescence is measured.
-
Subsequently, a stop-and-glo reagent is added to quench the FLuc signal and activate the RLuc signal, which is then measured.
5. Data Analysis:
-
The frameshift efficiency is calculated as the ratio of FLuc to RLuc activity for the test construct, normalized to the FLuc/RLuc ratio of the in-frame control.
Figure 2. Workflow for a dual-luciferase frameshift reporter assay.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing-based method that provides a snapshot of all ribosome positions on mRNAs within a cell at a given moment. By analyzing the density and reading frame of ribosome footprints, it is possible to identify sites of ribosomal pausing and frameshifting on a genome-wide scale.
Advantages over Reporter Assays:
-
Provides a global view of translation, not limited to a specific reporter construct.
-
Can identify novel frameshifting events in endogenous transcripts.
-
Offers insights into the regulation of translation under different cellular conditions.
Challenges:
-
Data analysis is complex and requires specialized bioinformatics expertise.
-
May not be as sensitive for detecting very low-frequency frameshifting events compared to highly optimized reporter assays.
-
The protocol is technically demanding.
This compound in Context: Comparison with Other tRNA Modifications
This compound is not the only tRNA modification that influences reading frame maintenance. Several other modifications, particularly at the wobble position (34) and position 37, contribute to translational fidelity.
| tRNA Modification | Location | Function in Frameshift Prevention | Organism(s) |
| This compound (yW) | G37 in tRNAPhe | Stabilizes codon-anticodon pairing, preventing +1 frameshifting on slippery sequences. | Eukaryotes, Archaea |
| 1-methylguanosine (m¹G) | G37 in various tRNAs | A precursor to this compound; on its own, provides some stability but is less effective than yW at preventing frameshifting. | Eukaryotes, Archaea |
| N⁶-threonylcarbamoyladenosine (t⁶A) | A37 in many tRNAs | Prevents frameshifting by ensuring proper codon recognition and translocation. | All domains of life |
| 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) | U34 (wobble) in tRNALys, tRNAGlu, tRNAGln | Loss of this modification increases +1 frameshifting. | Eukaryotes |
Studies in Saccharomyces cerevisiae have shown that the simultaneous loss of the mcm⁵U and s²U modifications on the wobble uridine of tRNALysUUU leads to a synergistic increase in +1 frameshift rates[3]. This highlights that while this compound is a critical player, a network of tRNA modifications collectively ensures the accuracy of protein synthesis.
Figure 3. The this compound biosynthesis pathway and its role relative to other tRNA modifications in maintaining the reading frame.
Conclusion and Future Directions
The in vivo validation of this compound's role in maintaining the reading frame is well-established through a combination of genetic knockouts and sophisticated reporter assays. The quantitative data, though varying between different model systems and reporter constructs, consistently demonstrates a significant increase in frameshifting upon the loss of this compound.
For professionals in drug development, the enzymes in the this compound biosynthesis pathway, such as TYW1, represent potential targets for therapeutic intervention, particularly in diseases where translational fidelity is compromised or in the context of viral infections like HIV that rely on programmed frameshifting for their replication.
Future research will likely focus on a more global understanding of how the entire "tRNA-modificome" is coordinated to respond to cellular stress and disease states. The continued application of ribosome profiling will be instrumental in uncovering the full extent of frameshifting events in the transcriptome and how they are regulated by tRNA modifications like this compound. This deeper understanding will undoubtedly open new avenues for therapeutic strategies aimed at modulating protein synthesis.
References
A Comparative Guide to the Substrate Specificity of TYW Enzymes in Wybutosine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of the four key enzymes—TYW1, TYW2, TYW3, and TYW4—involved in the biosynthesis of wybutosine (yW), a hypermodified guanosine found in the anticodon loop of phenylalanine tRNA (tRNAPhe). Understanding the distinct roles and substrate preferences of these enzymes is crucial for research into tRNA modification, translational fidelity, and for the development of novel therapeutic agents targeting this pathway.
Introduction to the TYW Pathway
The biosynthesis of this compound is a multi-step enzymatic process that ensures the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction.[1][2] This pathway involves a series of sequential modifications to a guanosine residue at position 37 of tRNAPhe, catalyzed by the TYW enzymes. Each enzyme in this pathway exhibits a high degree of specificity for its substrate, which is the product of the preceding enzymatic step.
Comparative Substrate Specificity of TYW Enzymes
The TYW pathway is characterized by a cascade of reactions where each enzyme creates the specific substrate for the next. This sequential modification process highlights the stringent substrate specificity of each TYW enzyme. While detailed kinetic parameters such as Km and kcat are not extensively reported in the literature for all TYW enzymes, their substrate preferences have been clearly defined through in vitro reconstitution of the biosynthesis pathway and analysis of intermediates in yeast deletion strains.[3][4]
| Enzyme | Substrate | Product | Enzymatic Reaction | Key Features |
| TYW1 | m¹G37-tRNAPhe | yW-187 (imG-14)-tRNAPhe | Formation of the tricyclic core of this compound.[4] | A radical S-adenosyl-L-methionine (SAM) and iron-sulfur cluster-containing enzyme. |
| TYW2 | yW-187 (imG-14)-tRNAPhe | yW-86-tRNAPhe | Transfers an α-amino-α-carboxypropyl (acp) group from SAM to the tricyclic core. | Homologous to other SAM-dependent transferases. |
| TYW3 | yW-86-tRNAPhe | yW-72-tRNAPhe | N-methylation of the yW-86 intermediate. | A SAM-dependent methyltransferase. |
| TYW4 | yW-72-tRNAPhe | yW (this compound)-tRNAPhe | Catalyzes the final two steps: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the acp side chain. | A bifunctional enzyme with both methyltransferase and methoxycarbonyltransferase activity. |
Table 1: Substrate Specificity and Function of TYW Enzymes
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the sequential action of the TYW enzymes in the biosynthesis of this compound.
Caption: The sequential enzymatic reactions in the this compound biosynthesis pathway.
Experimental Workflow for Substrate Specificity Analysis
The following diagram outlines a typical workflow for determining the substrate specificity of a TYW enzyme.
Caption: A generalized workflow for the kinetic analysis of TYW enzymes.
Experimental Protocols
1. Preparation of Recombinant TYW Enzymes
-
Cloning and Expression: The open reading frames of Saccharomyces cerevisiae TYW1, TYW2, TYW3, and TYW4 are cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) with a purification tag (e.g., 6xHis-tag).
-
Protein Purification: Recombinant proteins are expressed in a suitable host strain. For His-tagged proteins, purification is performed using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and concentration of the enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
2. Preparation of tRNA Substrates
-
From Yeast Deletion Strains: tRNAPhe intermediates are purified from S. cerevisiae strains with specific deletions in the TYW pathway (e.g., ΔTYW2 strain to obtain yW-187-tRNAPhe). Total tRNA is extracted and tRNAPhe is enriched using methods like biotinylated DNA probes immobilized on streptavidin beads.
-
In Vitro Transcription: Unmodified tRNAPhe can be prepared by in vitro transcription using T7 RNA polymerase from a DNA template. Specific modifications, such as m¹G37, can be introduced by incubating the transcribed tRNA with the corresponding modifying enzyme (e.g., TRM5).
3. In Vitro Enzyme Assay for Substrate Specificity
This protocol is adapted for a typical reaction with a single TYW enzyme. For a full pathway reconstitution, multiple enzymes would be added sequentially or simultaneously.
-
Reaction Mixture:
-
Purified recombinant TYW enzyme (e.g., TYW2)
-
Purified tRNA substrate (e.g., yW-187-tRNAPhe)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C for yeast enzymes).
-
Take aliquots at various time points and quench the reaction (e.g., by adding phenol/chloroform or heating).
-
Recover the tRNA by ethanol precipitation.
-
4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
tRNA Digestion: The recovered tRNA is completely digested to nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS. The separation is typically performed on a reverse-phase column. The mass spectrometer is operated in positive ion mode, and specific mass transitions for the substrate and product nucleosides are monitored for quantification.
5. Kinetic Parameter Determination
-
To determine Km and kcat, the initial velocity of the reaction is measured at varying substrate (tRNA intermediate) concentrations while keeping the enzyme concentration constant.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain Vmax and Km.
-
kcat is calculated from the equation Vmax = kcat[E], where [E] is the enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the enzyme for different potential substrates.
Conclusion
The TYW enzymes exhibit a highly refined substrate specificity, which is essential for the ordered and complete synthesis of this compound. This guide provides a framework for comparing these enzymes, highlighting their distinct roles in the pathway. The provided experimental protocols offer a starting point for researchers aiming to perform detailed kinetic analyses, which will further elucidate the intricate mechanisms of tRNA modification and its impact on cellular function. Such studies are pivotal for identifying potential targets for therapeutic intervention in diseases where translational fidelity is compromised.
References
Safety Operating Guide
Navigating the Disposal of Wybutosine: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle Wybutosine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Protocol
Given the absence of specific disposal directives for this compound, the following protocol outlines a conservative and safety-conscious approach. This procedure is based on established guidelines for handling similar biochemical compounds and general laboratory waste.
-
Waste Characterization : Determine the nature of the this compound waste. Is it in a solid form, dissolved in a solvent, or part of a biological matrix? This initial assessment is crucial for selecting the appropriate disposal pathway.
-
Consult Institutional Safety Office : Before disposal, the most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on local, state, and federal regulations and may have established protocols for analogous research materials.
-
Segregation of Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Keep it in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound"), concentration (if applicable), and any associated hazards.
-
Disposal of Solid this compound :
-
Small Quantities : For minute quantities of solid this compound, it may be permissible to dispose of it as chemical waste. This typically involves placing the material in a designated chemical waste container provided by your institution's waste management program.
-
Contaminated Materials : Items such as gloves, weighing paper, and pipette tips contaminated with solid this compound should be placed in a designated solid waste container for chemical or biological waste, depending on the nature of the experiment.
-
-
Disposal of this compound in Solution :
-
Aqueous Solutions : Dilute aqueous solutions of this compound should not be disposed of down the drain unless authorized by the EHS office. Collect these solutions in a designated liquid chemical waste container.
-
Organic Solvents : If this compound is dissolved in an organic solvent, it must be disposed of as hazardous chemical waste. The specific waste container will depend on the type of solvent (e.g., halogenated vs. non-halogenated).
-
-
Disposal of Biological Waste Containing this compound : If this compound is part of a biological sample (e.g., cell cultures, tissues), it must be treated as biological waste. This waste should be decontaminated, typically by autoclaving, before being placed in designated biohazardous waste containers. Always follow your institution's specific procedures for biohazardous waste.[1]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates a logical workflow to guide researchers in making informed decisions about the disposal of this compound waste.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding permissible exposure limits, environmental concentration limits, or specific disposal thresholds for this compound. The table below reflects this lack of specific data and reinforces the recommendation to follow general laboratory chemical safety guidelines.
| Data Point | Value | Source/Recommendation |
| Permissible Exposure Limit (PEL) | Not Established | Follow general guidelines for nuisance dusts or analogous compounds. |
| Threshold Limit Value (TLV) | Not Established | Handle with engineering controls (e.g., fume hood) to minimize exposure. |
| Reportable Quantity (RQ) | Not Established | Treat any spill as a potentially hazardous event and report to EHS. |
| Aquatic Toxicity | Not Determined | Assume harmful to aquatic life and prevent release to waterways. |
Conclusion
The proper disposal of this compound is a fundamental aspect of responsible laboratory practice. While specific regulations for this compound are not defined, a proactive and cautious approach rooted in general chemical and biological waste management principles is essential. By following the procedural steps outlined in this guide, and most importantly, by consulting with their institutional Environmental Health and Safety office, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
